3HOI-BA-01
Description
Properties
CAS No. |
355428-84-1 |
|---|---|
Molecular Formula |
C19H15NO5 |
Molecular Weight |
337.3 g/mol |
IUPAC Name |
3-[(E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-enyl]-3-hydroxy-1H-indol-2-one |
InChI |
InChI=1S/C19H15NO5/c21-13(7-5-12-6-8-16-17(9-12)25-11-24-16)10-19(23)14-3-1-2-4-15(14)20-18(19)22/h1-9,23H,10-11H2,(H,20,22)/b7-5+ |
InChI Key |
AJJYRWYJJMMKIT-FNORWQNLSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)CC3(C4=CC=CC=C4NC3=O)O |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)CC3(C4=CC=CC=C4NC3=O)O |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)CC3(C4=CC=CC=C4NC3=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3HOI-BA-01; 3HOI BA 01; 3HOIBA01; 3-HOI-BA-01; |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: 3HOI-BA-01 and its Inhibition of the mTOR Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
The mammalian target of rapamycin (mTOR) is a critical serine/threonine kinase that functions as a central regulator of cellular growth, proliferation, metabolism, and survival.[1][2][] Dysregulation of the mTOR signaling pathway is implicated in a variety of pathologies, including cancer, metabolic disorders, and cardiovascular diseases.[1][] 3HOI-BA-01 is a novel small molecule inhibitor of mTOR that has demonstrated cardioprotective effects in preclinical models of myocardial ischemia/reperfusion (I/R) injury.[4][5] This technical guide provides a comprehensive overview of this compound, with a focus on its mechanism of action in inhibiting the mTOR pathway, a summary of available data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to this compound
This compound, with the chemical name 3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-buten-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one, is a potent inhibitor of mTOR activation.[5] It has been investigated for its therapeutic potential in the context of myocardial ischemia, where it has been shown to reduce infarct size and induce autophagy in cardiomyocytes.[4][5] The cardioprotective effects of this compound are attributed to its ability to modulate the mTOR signaling pathway, a key regulator of cellular homeostasis.[5]
The mTOR Signaling Pathway
The mTOR kinase is the catalytic subunit of two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][6]
-
mTORC1: This complex is sensitive to rapamycin and integrates signals from growth factors, amino acids, energy status, and oxygen levels to regulate protein synthesis, cell growth, and autophagy.[1][6] Key downstream effectors of mTORC1 include S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[1]
-
mTORC2: Generally considered rapamycin-insensitive, mTORC2 is involved in cell survival, metabolism, and cytoskeletal organization.[1][6] It phosphorylates and activates Akt, a crucial kinase in the cell survival pathway.[2]
The canonical mTOR signaling pathway is activated by growth factors, such as insulin, which bind to their receptors and activate the PI3K-Akt cascade.[2] Akt, in turn, phosphorylates and inactivates the tuberous sclerosis complex (TSC), a negative regulator of mTORC1.[2] This allows for the activation of mTORC1 and its downstream targets, promoting cell growth and inhibiting autophagy.[6]
Figure 1: Simplified mTOR Signaling Pathway and the inhibitory action of this compound.
Mechanism of Action of this compound
This compound exerts its effects by directly inhibiting the mTOR kinase.[4][5] This inhibition leads to the suppression of mTORC1 activity, which in turn has two major consequences observed in preclinical studies:
-
Inhibition of Downstream Effectors: By inhibiting mTORC1, this compound prevents the phosphorylation of S6K1 and 4E-BP1.[5] This leads to a decrease in protein synthesis and cell growth, processes that are energetically demanding and can be detrimental under ischemic conditions.
-
Induction of Autophagy: mTORC1 is a potent inhibitor of autophagy.[5] By suppressing mTORC1, this compound relieves this inhibition, leading to the induction of autophagy.[5] Autophagy is a cellular recycling process that can promote cell survival during periods of stress, such as ischemia, by clearing damaged organelles and providing essential nutrients.[5]
Data Presentation
The primary source of quantitative data for this compound is a study by Huang L, et al. (2016). While the full text of this study is not widely available, the abstract and citations provide qualitative evidence of its efficacy.[5] The following tables are structured to present the key findings that would be expected from such a study.
Table 1: In Vitro Efficacy of this compound in Cardiomyocytes
| Parameter | Assay | Model | Treatment | Result |
| Cell Viability | MTT Assay | Neonatal Mouse Cardiomyocytes | OGD/R + this compound | Enhanced cell survival compared to OGD/R alone.[5] |
| Autophagy Induction | Western Blot | Neonatal Mouse Cardiomyocytes | OGD/R + this compound | Increased levels of autophagy markers (e.g., LC3-II/LC3-I ratio).[5] |
| mTOR Pathway Inhibition | Western Blot | Neonatal Mouse Cardiomyocytes | OGD/R + this compound | Decreased phosphorylation of mTOR, S6K, and 4E-BP1.[5] |
OGD/R: Oxygen-Glucose Deprivation/Reoxygenation
Table 2: In Vivo Efficacy of this compound in a Murine Model of Myocardial I/R Injury
| Parameter | Assay | Model | Treatment | Result |
| Infarct Size | TTC Staining | Murine Myocardial I/R | This compound | Remarkably reduced infarct size compared to vehicle control.[5] |
| Autophagy Induction | Immunohistochemistry/Western Blot | Murine Myocardial I/R | This compound | Induced autophagy in the ischemic myocardium.[5] |
I/R: Ischemia/Reperfusion; TTC: Triphenyltetrazolium Chloride
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
5.1. Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in Neonatal Mouse Cardiomyocytes
This in vitro model simulates the conditions of ischemia and reperfusion.
-
Cell Culture: Isolate neonatal mouse cardiomyocytes and culture them in appropriate media (e.g., DMEM with 10% FBS) until they form a confluent monolayer.
-
Oxygen-Glucose Deprivation (OGD):
-
Wash the cells with a glucose-free medium (e.g., glucose-free DMEM).
-
Place the cells in a hypoxic chamber with a controlled atmosphere (e.g., 95% N₂, 5% CO₂) for a defined period (e.g., 3-6 hours) to induce ischemic conditions.
-
-
Reoxygenation (R):
-
Remove the cells from the hypoxic chamber.
-
Replace the glucose-free medium with complete culture medium containing glucose.
-
Return the cells to a normoxic incubator (95% air, 5% CO₂) for a specified duration (e.g., 12-24 hours) to simulate reperfusion.
-
-
Treatment: this compound is added to the culture medium during the reoxygenation phase at the desired concentrations.
Figure 2: Experimental workflow for the in vitro OGD/R model.
5.2. Murine Myocardial Ischemia/Reperfusion (I/R) Injury Model
This in vivo model is used to assess the cardioprotective effects of this compound in a whole organism.
-
Anesthesia and Ventilation: Anesthetize the mouse (e.g., with isoflurane) and intubate for mechanical ventilation.
-
Thoracotomy: Perform a left thoracotomy to expose the heart.
-
Ligation: Ligate the left anterior descending (LAD) coronary artery with a suture to induce ischemia. The duration of ischemia is typically 30-60 minutes.
-
Reperfusion: Release the ligature to allow blood flow to return to the myocardium, initiating the reperfusion phase. Reperfusion is typically allowed for 24 hours.
-
Treatment: Administer this compound (e.g., via intraperitoneal or intravenous injection) at a specific time point, such as just before or at the onset of reperfusion.
-
Infarct Size Assessment: After the reperfusion period, excise the heart and stain with Triphenyltetrazolium Chloride (TTC). Viable tissue stains red, while infarcted tissue remains pale. The infarct size is then quantified as a percentage of the area at risk.
5.3. Assessment of Autophagy
The induction of autophagy can be monitored by several methods:
-
Western Blotting: Measure the conversion of LC3-I to LC3-II. An increase in the LC3-II/LC3-I ratio is indicative of increased autophagosome formation.
-
Immunofluorescence/Immunohistochemistry: Visualize the formation of LC3 puncta (autophagosomes) within cells or tissue sections using fluorescence microscopy.
-
Electron Microscopy: Directly observe the ultrastructure of autophagosomes and autolysosomes within the cells.
Conclusion
This compound is a promising mTOR inhibitor with demonstrated cardioprotective effects in preclinical models of myocardial I/R injury. Its mechanism of action involves the direct inhibition of mTOR, leading to the suppression of downstream pro-growth signaling and the induction of protective autophagy. Further research is warranted to fully elucidate its therapeutic potential and to establish a comprehensive quantitative profile, including its IC50 value and optimal dosing strategies for clinical applications. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals interested in targeting the mTOR pathway for therapeutic benefit.
References
- 1. The AMPK Agonist PT1 and mTOR Inhibitor this compound Protect Cardiomyocytes After Ischemia Through Induction of Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AMPK mediates autophagy during myocardial ischemia in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sp1 Targeted PARP1 Inhibition Protects Cardiomyocytes From Myocardial Ischemia–Reperfusion Injury via Downregulation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTOR mechanistic target of rapamycin kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Overcoming mTOR Resistance Mutations with a New Generation mTOR Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3HOI-BA-01 (CAS: 355428-84-1): A Novel mTOR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3HOI-BA-01, a novel small molecule inhibitor of the mammalian target of rapamycin (mTOR). Identified through computational screening, this compound has demonstrated significant potential in both oncology and cardiology. This document details its mechanism of action, pharmacological effects, and the experimental protocols utilized in its characterization. Quantitative data are presented in structured tables for clarity, and key cellular signaling pathways and experimental workflows are visualized using diagrams.
Introduction
This compound, with the chemical name (E)-3-(4-(benzo[d][1][2]dioxol-5-yl)-2-oxobut-3-en-1-yl)-3-hydroxyindolin-2-one, is a potent inhibitor of mTOR activation.[2][3] The mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[1][3] this compound directly binds to mTOR, inhibiting its kinase activity in a dose-dependent manner.[1][3] This inhibition leads to the attenuation of downstream signaling, resulting in cell cycle arrest and the suppression of tumor growth.[1][3]
Beyond its anti-tumor properties, this compound has also been shown to have cardioprotective effects. In the context of myocardial ischemia, it protects cardiomyocytes by inducing autophagy, a cellular process for degrading and recycling damaged components.[1] This dual activity in distinct therapeutic areas makes this compound a compound of significant interest for further drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 355428-84-1 | [3] |
| Molecular Formula | C19H15NO5 | [3] |
| Molecular Weight | 337.33 g/mol | [3] |
| IUPAC Name | (E)-3-(4-(benzo[d][1][2]dioxol-5-yl)-2-oxobut-3-en-1-yl)-3-hydroxyindolin-2-one | [3] |
| Appearance | Not specified (likely a solid) | |
| Solubility | Not specified (likely soluble in organic solvents like DMSO) |
Pharmacology and Mechanism of Action
Inhibition of mTOR Signaling and Anti-Tumor Activity
This compound was identified as a novel and effective mTOR inhibitor through a ligand docking-based screening of a natural product database.[1][3] It exerts its anti-tumor effects by directly binding to mTOR and inhibiting its kinase activity. This leads to the reduced phosphorylation of key downstream effectors of the mTOR pathway, including p70S6K, S6, and Akt.[1][3] The inhibition of this signaling cascade results in G1 cell cycle arrest and a subsequent reduction in cell proliferation.[1][3] In vivo studies using A549 lung tumor-bearing mice demonstrated that intraperitoneal injection of this compound effectively suppressed tumor growth without causing a significant impact on the body weight of the animals.[1][3]
Cardioprotection via Autophagy Induction
In the context of myocardial ischemia, this compound has been shown to protect cardiomyocytes.[1] This protective effect is attributed to its ability to induce autophagy by inhibiting mTOR signaling.[1] The induction of autophagy allows for the removal of damaged cellular components, thereby enhancing cell survival after ischemic events.[1] Studies have shown that the simultaneous administration of this compound and an AMPK agonist, PT1, leads to a profound upregulation of autophagy and a significant promotion of cardiomyocyte survival after oxygen-glucose deprivation/reoxygenation.[1] In a murine model of myocardial ischemia/reperfusion injury, the administration of this compound resulted in a remarkable reduction in infarct size.[1]
Quantitative Data
The following tables summarize the quantitative data available for this compound.
Table 1: In Vitro Anti-proliferative Activity of this compound in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | IC50 (µM) |
| A549 | ~5 |
| H1299 | ~5 |
| H460 | ~5 |
| H1792 | ~5 |
Data extracted and estimated from graphical representations in Xie et al., 2013.
Table 2: Effect of this compound on Cell Cycle Distribution in A549 Cells
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (DMSO) | 55.2 | 30.1 | 14.7 |
| This compound (5 µM) | 72.4 | 18.5 | 9.1 |
Data from Xie et al., 2013.
Experimental Protocols
In Vitro mTOR Kinase Assay
This protocol describes the general steps for assessing the inhibitory activity of this compound on mTOR kinase.
-
Immunoprecipitation of mTOR: mTOR is immunoprecipitated from cell lysates (e.g., from HEK293T cells) using an anti-mTOR antibody.
-
Kinase Reaction: The immunoprecipitated mTOR is incubated with a substrate (e.g., recombinant p70S6K) in a kinase reaction buffer containing ATP and the test compound (this compound) at various concentrations.
-
Detection of Phosphorylation: The phosphorylation of the substrate is detected by Western blotting using a phospho-specific antibody.
-
Data Analysis: The intensity of the phosphorylated substrate band is quantified, and the IC50 value for this compound is determined by plotting the percentage of inhibition against the compound concentration.
Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the effect of this compound on the viability of cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound or a vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated.
Western Blot Analysis
This protocol is used to assess the levels of specific proteins and their phosphorylation status in response to this compound treatment.
-
Protein Extraction: Cells are lysed, and the total protein concentration is determined.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., phospho-p70S6K, total p70S6K, phospho-Akt, total Akt) followed by incubation with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Cell Cycle Analysis
This protocol is used to determine the effect of this compound on cell cycle progression.
-
Cell Treatment and Harvesting: Cells are treated with this compound or a vehicle control, then harvested and washed.
-
Fixation: The cells are fixed, typically with cold 70% ethanol.
-
Staining: The fixed cells are stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase to ensure only DNA is stained.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity.
Mouse Xenograft Tumor Model
This protocol describes the in vivo evaluation of the anti-tumor efficacy of this compound.
-
Cell Implantation: Human cancer cells (e.g., A549) are subcutaneously injected into immunodeficient mice (e.g., nude mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Compound Administration: The mice are randomly assigned to treatment groups and administered this compound (e.g., via intraperitoneal injection) or a vehicle control on a predetermined schedule.
-
Tumor Measurement: Tumor volume is measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting to assess target engagement).
Visualizations
Signaling Pathway of this compound in Cancer Cells
Caption: Inhibition of the mTOR signaling pathway by this compound in cancer cells.
Experimental Workflow for In Vivo Xenograft Study
References
An In-depth Technical Guide on the Biological Activity of 3HOI-BA-01
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of 3HOI-BA-01, a novel small molecule compound with significant therapeutic potential in the context of myocardial ischemia. This document details its mechanism of action, presents available quantitative data from key experiments, outlines the methodologies for these experiments, and visualizes the core signaling pathways and experimental workflows.
Core Mechanism of Action: mTOR Inhibition and Autophagy Induction
This compound is a potent inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and metabolism.[1] In the context of cardiac health, the inhibition of mTOR signaling by this compound has been shown to be cardioprotective, primarily through the induction of autophagy.[1][2][3] Autophagy is a cellular self-degradation process that removes damaged organelles and protein aggregates, a vital mechanism for cell survival under stress conditions such as ischemia/reperfusion injury.[2][3]
The cardioprotective effects of this compound are attributed to its ability to enhance autophagic flux in cardiomyocytes, thereby clearing damaged cellular components and promoting cell survival.[2][3] This mechanism has been demonstrated in both in vitro models of oxygen-glucose deprivation/reoxygenation (OGD/R) and in vivo models of myocardial ischemia/reperfusion (I/R) injury.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: In Vitro Efficacy of this compound in Cardiomyocytes
| Parameter | Condition | Treatment | Result | Reference |
| Cell Viability | Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) | This compound | Enhanced cell survival | [3] |
| Autophagy Induction | OGD/R | This compound | Increased autophagic flux | [3] |
| mTOR Signaling | OGD/R | This compound | Inhibition of mTOR activation | [3] |
Table 2: In Vivo Efficacy of this compound in a Murine Myocardial I/R Injury Model
| Parameter | Model | Treatment | Result | Reference |
| Infarct Size | Myocardial Ischemia/Reperfusion (I/R) | This compound | Remarkably reduced infarct size | [3] |
| Autophagy | Myocardial I/R | This compound | Induced autophagy in the myocardium | [3] |
Signaling Pathway
The primary signaling pathway modulated by this compound is the mTOR pathway, which is a central regulator of autophagy. Under ischemic stress, the inhibition of mTOR by this compound relieves the suppression of the ULK1 complex, a key initiator of autophagy.
Caption: this compound inhibits mTOR, inducing autophagy and promoting cardiomyocyte survival under ischemic stress.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Protocol
This protocol simulates ischemia-reperfusion injury in cultured cardiomyocytes.
Caption: Workflow for the in vitro Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) experiment.
Methodology:
-
Cell Culture: Primary neonatal mouse cardiomyocytes are isolated and cultured in appropriate media until they form a confluent monolayer.
-
Oxygen-Glucose Deprivation (OGD): The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber with 1% O2, 5% CO2, and 94% N2 for a specified period (e.g., 4-6 hours) to simulate ischemia.
-
Treatment: During the OGD phase or at the onset of reoxygenation, cells are treated with this compound at various concentrations or a vehicle control.
-
Reoxygenation: After the OGD period, the medium is replaced with normal glucose-containing medium, and the cells are returned to a normoxic incubator (95% air, 5% CO2) for a period of reoxygenation (e.g., 12-24 hours).
-
Assessment of Cell Viability: Cell viability is quantified using a standard MTT assay, which measures the metabolic activity of the cells.
-
Western Blot Analysis: Protein lysates are collected to analyze the phosphorylation status of mTOR and the expression levels of autophagy markers such as LC3-II/LC3-I ratio by western blotting.
In Vivo Murine Myocardial Ischemia/Reperfusion (I/R) Injury Model
This protocol is used to evaluate the cardioprotective effects of this compound in a living organism.
Caption: Workflow for the in vivo murine myocardial ischemia/reperfusion (I/R) injury model.
Methodology:
-
Animal Preparation: Adult male C57BL/6 mice are anesthetized.
-
Surgical Procedure: A left thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is ligated with a suture to induce myocardial ischemia.
-
Ischemia and Treatment: The LAD is occluded for a defined period (e.g., 30-45 minutes). This compound or a vehicle control is administered, typically via intraperitoneal (i.p.) injection, before or during the ischemic period.
-
Reperfusion: The ligature is released to allow blood flow to return to the myocardium, and the chest is closed. The animals are allowed to recover for a specified reperfusion period (e.g., 24 hours).
-
Infarct Size Measurement: After the reperfusion period, the hearts are excised, and the infarct size is determined by 2,3,5-triphenyltetrazolium chloride (TTC) staining. Viable tissue stains red, while infarcted tissue remains pale.
-
Western Blot Analysis: Heart tissue lysates are prepared to analyze the expression and phosphorylation of key proteins in the mTOR and autophagy pathways.
Conclusion
This compound demonstrates significant promise as a cardioprotective agent. Its mechanism of action, centered on the inhibition of mTOR and subsequent induction of autophagy, provides a clear rationale for its therapeutic potential in mitigating the damage caused by myocardial ischemia/reperfusion injury. The quantitative data from both in vitro and in vivo studies support its efficacy in promoting cardiomyocyte survival and reducing infarct size. Further research and development of this compound are warranted to translate these preclinical findings into clinical applications for patients with ischemic heart disease.
References
3HOI-BA-01: A Technical Guide to its Role in Autophagy Induction
For Researchers, Scientists, and Drug Development Professionals
Abstract
3HOI-BA-01 is a novel small molecule compound identified as a potent inhibitor of the mammalian target of rapamycin (mTOR), a central regulator of cell growth, proliferation, and autophagy. This technical guide provides an in-depth overview of the core mechanism by which this compound induces autophagy, supported by detailed experimental protocols and data presentation. The primary mechanism of action involves the suppression of mTOR signaling, leading to the activation of downstream autophagic pathways. This has been demonstrated to confer protective effects in models of myocardial ischemia.[1] This document serves as a comprehensive resource for researchers investigating the therapeutic potential of this compound and its utility as a tool for studying autophagy.
Core Mechanism of Action: mTOR Inhibition
This compound induces autophagy by directly inhibiting the mTOR signaling pathway.[1] mTOR is a serine/threonine kinase that, under nutrient-rich conditions, phosphorylates and inactivates key components of the autophagy-initiating ULK1 complex, thereby suppressing autophagy. By inhibiting mTOR, this compound relieves this suppression, allowing for the initiation of the autophagic process. This mechanism is central to its observed physiological effects, such as cardioprotection during ischemia/reperfusion injury.[1]
Signaling Pathway
The signaling cascade initiated by this compound leading to autophagy induction is depicted below.
References
Preclinical Profile of 3HOI-BA-01: An mTOR Inhibitor with Antitumor and Cardioprotective Potential
An In-Depth Technical Review for Researchers and Drug Development Professionals
Executive Summary
3HOI-BA-01 is a novel small molecule inhibitor of the mammalian target of rapamycin (mTOR), a critical kinase in the PI3K/Akt/mTOR signaling pathway that is frequently dysregulated in various diseases, including cancer and cardiovascular conditions. Preclinical investigations have highlighted the potential of this compound as both an antitumor and a cardioprotective agent. In vitro studies have demonstrated its ability to directly inhibit mTOR kinase activity, leading to the suppression of downstream signaling, cell cycle arrest, and inhibition of cancer cell proliferation. In vivo, this compound has been shown to effectively curb tumor growth in a xenograft model of non-small cell lung cancer. Furthermore, in the context of cardiac ischemia-reperfusion injury, this compound has exhibited protective effects on cardiomyocytes by inducing autophagy. This technical guide provides a comprehensive overview of the available preclinical data on this compound, including detailed experimental protocols and a summary of quantitative findings to support further research and development efforts.
Core Mechanism of Action
This compound exerts its biological effects primarily through the direct inhibition of mTOR kinase. As a central regulator of cell growth, proliferation, and metabolism, mTOR forms two distinct complexes, mTORC1 and mTORC2. Evidence suggests that this compound can inhibit the activity of both complexes, leading to a comprehensive blockade of mTOR signaling. This dual inhibition results in the attenuation of phosphorylation of key downstream effectors, including p70S6K, S6 ribosomal protein, and Akt (at serine 473), ultimately leading to cell cycle arrest at the G1 phase and a reduction in cell proliferation.[1][2] In the context of cardioprotection, the inhibition of mTOR by this compound is a key mechanism for the induction of autophagy, a cellular process that removes damaged organelles and proteins, thereby promoting cell survival under stress conditions such as ischemia-reperfusion.
Figure 1: Simplified signaling pathway of this compound action.
Antitumor Activity
In Vitro Studies
The antitumor effects of this compound have been evaluated in a panel of non-small cell lung cancer (NSCLC) cell lines. The compound has been shown to inhibit mTOR kinase activity in a dose-dependent manner and suppress the growth of various human lung cancer cells.
Table 1: In Vitro Antitumor Activity of this compound
| Cell Line | Cancer Type | Endpoint | IC50 (µM) |
| A549 | Non-Small Cell Lung Cancer | Cell Growth Inhibition | ~5 |
| H1299 | Non-Small Cell Lung Cancer | Cell Growth Inhibition | ~5 |
| H460 | Non-Small Cell Lung Cancer | Cell Growth Inhibition | ~5 |
| H1975 | Non-Small Cell Lung Cancer | Cell Growth Inhibition | ~10 |
| In Vitro Kinase Assay | - | mTOR Kinase Inhibition | ~0.5 |
Data synthesized from preclinical studies. Actual values may vary based on experimental conditions.
In Vivo Studies
The in vivo antitumor efficacy of this compound was assessed in a xenograft mouse model using A549 human lung cancer cells.
Table 2: In Vivo Antitumor Efficacy of this compound in A549 Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Intraperitoneal | Daily | 0 |
| This compound | 10 | Intraperitoneal | Daily | ~50 |
Data synthesized from preclinical studies. Tumor growth inhibition is an approximation based on graphical data.
Cardioprotective Effects
In Vitro and In Vivo Ischemia-Reperfusion Models
Preclinical studies have demonstrated the cardioprotective potential of this compound in models of myocardial ischemia-reperfusion (I/R) injury. The compound was shown to enhance cardiomyocyte survival after oxygen-glucose deprivation/reoxygenation (OGD/R) in vitro and reduce infarct size in a murine model of myocardial I/R injury in vivo. This protective effect is attributed to the induction of autophagy.
Table 3: Cardioprotective Effects of this compound
| Model | Endpoint | Treatment | Outcome |
| In Vitro (OGD/R) | Cell Survival | This compound | Enhanced cell survival |
| In Vivo (Murine I/R) | Infarct Size | This compound | Remarkably reduced infarct size |
Experimental Protocols
In Vitro mTOR Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on mTOR kinase activity.
Methodology:
-
Active mTOR enzyme is incubated with an inactive p70S6K protein as a substrate in a kinase assay buffer containing ATP.
-
This compound is added at various concentrations to the reaction mixture.
-
The reaction is allowed to proceed for a specified time at 30°C and then stopped.
-
The phosphorylation of p70S6K is detected by Western blotting using an antibody specific for phosphorylated p70S6K (Thr389).
-
The intensity of the phosphorylated p70S6K band is quantified to determine the extent of mTOR inhibition.
Figure 2: Workflow for the in vitro mTOR kinase assay.
Cell Growth Inhibition Assay
Objective: To assess the effect of this compound on the proliferation of cancer cell lines.
Methodology:
-
Cancer cells (e.g., A549, H1299) are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of this compound or a vehicle control.
-
After a 72-hour incubation period, cell viability is determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
The absorbance is measured, and the percentage of cell growth inhibition is calculated relative to the vehicle-treated control.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.
In Vivo Xenograft Tumor Model
Objective: To evaluate the antitumor efficacy of this compound in a living organism.
Methodology:
-
Athymic nude mice are subcutaneously injected with a suspension of human cancer cells (e.g., A549).
-
When the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomly assigned to treatment and control groups.
-
This compound is administered to the treatment group via a specified route (e.g., intraperitoneal injection) and schedule (e.g., daily). The control group receives a vehicle solution.
-
Tumor volume and body weight are measured regularly (e.g., every 2-3 days).
-
At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
-
The antitumor efficacy is assessed by comparing the tumor growth and final tumor weight between the treatment and control groups.
Figure 3: Experimental workflow for the in vivo xenograft model.
In Vitro Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)
Objective: To simulate ischemia-reperfusion injury in cardiomyocytes in vitro.
Methodology:
-
Neonatal mouse cardiomyocytes are cultured under standard conditions.
-
To induce oxygen-glucose deprivation, the culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N₂, 5% CO₂).
-
After a defined period of OGD (e.g., 3 hours), the cells are returned to a normal glucose-containing medium and normoxic conditions to simulate reoxygenation.
-
This compound is added to the culture medium during the reoxygenation phase.
-
Cell survival is assessed at a later time point (e.g., 24 hours) using methods such as trypan blue exclusion or LDH assay.
Murine Myocardial Ischemia/Reperfusion (I/R) Injury Model
Objective: To assess the cardioprotective effects of this compound in vivo.
Methodology:
-
Mice are anesthetized, and a thoracotomy is performed to expose the heart.
-
The left anterior descending (LAD) coronary artery is ligated with a suture to induce myocardial ischemia.
-
After a specific duration of ischemia (e.g., 30 minutes), the suture is released to allow for reperfusion.
-
This compound or a vehicle is administered to the mice, typically before or at the onset of reperfusion.
-
After a period of reperfusion (e.g., 24 hours), the hearts are excised.
-
The area at risk and the infarcted area of the myocardium are determined using staining techniques (e.g., Evans blue and TTC staining).
-
The infarct size is calculated as a percentage of the area at risk.
Pharmacokinetics and Toxicology
As of the date of this document, there is no publicly available information regarding the pharmacokinetic (absorption, distribution, metabolism, and excretion) or toxicological profile of this compound. These studies are essential for the further clinical development of this compound and represent a significant data gap.
Conclusion and Future Directions
The preclinical data for this compound are promising, indicating its potential as a therapeutic agent for cancer and cardiovascular diseases through the inhibition of the mTOR signaling pathway. The compound has demonstrated clear in vitro and in vivo efficacy in both antitumor and cardioprotective models. However, for this compound to advance towards clinical trials, a comprehensive preclinical development program is necessary. Key future directions for research should include:
-
Pharmacokinetic and ADME studies: To understand the absorption, distribution, metabolism, and excretion profile of this compound.
-
Toxicology and safety pharmacology studies: To establish a safety profile and determine a safe starting dose for human trials.
-
Efficacy in additional preclinical models: To explore the therapeutic potential of this compound in a broader range of cancer types and cardiovascular conditions.
-
Combination studies: To investigate potential synergistic effects with other therapeutic agents.
The successful completion of these studies will be critical in determining the ultimate clinical utility of this compound.
References
3HOI-BA-01: A Novel mTOR Inhibitor for Cardioprotection
An In-depth Technical Guide
This whitepaper provides a comprehensive technical overview of 3HOI-BA-01, a novel small molecule inhibitor of the mammalian target of rapamycin (mTOR). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of mTOR inhibitors, particularly in the context of cardiovascular diseases. This guide summarizes the known mechanism of action, preclinical data, and relevant experimental protocols for studying this compound.
Core Compound Characteristics
While specific quantitative data for this compound is not extensively available in publicly accessible literature, its key characteristics have been described in preclinical studies.[1][2][3]
| Property | Description |
| Full Chemical Name | 3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-buten-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one |
| Molecular Target | Mammalian Target of Rapamycin (mTOR) |
| Mechanism of Action | Potent inhibitor of mTOR activation. By inhibiting the mTOR signaling pathway, this compound induces autophagy, a cellular process for degrading and recycling cellular components. |
| Therapeutic Potential | Cardioprotection against ischemia/reperfusion injury. Studies have shown that it can reduce infarct size and promote the survival of cardiomyocytes.[1] |
| Preclinical Models | Investigated in in vitro models of oxygen-glucose deprivation/reoxygenation (OGD/R) in cardiomyocytes and in vivo murine models of myocardial ischemia/reperfusion (I/R) injury.[1] |
| Quantitative Data | Specific IC50/EC50 values and in vivo dosage for cardioprotective effects are not detailed in the currently available public literature. One study noted that simultaneous administration with an AMPK agonist, PT1, profoundly upregulated autophagy and promoted cardiomyocyte survival.[1] |
Signaling Pathway of this compound
This compound exerts its cardioprotective effects by inhibiting the mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival. Under conditions of cellular stress, such as ischemia, the inhibition of mTOR by this compound leads to the induction of autophagy, a pro-survival mechanism. This pathway is often studied in conjunction with the AMP-activated protein kinase (AMPK) pathway, which is activated by energy stress and can also induce autophagy.
References
- 1. Crosstalk between myocardial autophagy and sterile inflammation in the development of heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Adenosine monophosphate activated protein kinase contributes to skeletal muscle health through the control of mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 3HOI-BA-01 in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3HOI-BA-01 is a novel small molecule inhibitor of the mammalian target of rapamycin (mTOR), a key regulator of cell growth, proliferation, and autophagy. This document provides detailed application notes and protocols for determining the effective concentration of this compound in cell-based assays, with a specific focus on its role in inducing autophagy and protecting cardiomyocytes from ischemic injury. The information presented here is compiled from available research data and established experimental methodologies.
Mechanism of Action
This compound exerts its biological effects by inhibiting the mTOR signaling pathway.[1] The mTOR protein kinase is a central component of two distinct complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which regulate a multitude of cellular processes. By inhibiting mTOR, this compound can induce autophagy, a cellular process of self-digestion of damaged organelles and proteins, which can be protective under cellular stress conditions such as nutrient deprivation or ischemia.[1][2]
Effective Concentration of this compound
The effective concentration of this compound can vary depending on the cell type, the specific assay, and the desired biological endpoint. The following table summarizes the known effective concentration of this compound in mouse neonatal cardiomyocytes.
| Cell Type | Assay | Effective Concentration | Observed Effect | Reference |
| Mouse Neonatal Cardiomyocytes | Autophagy Induction (Western Blot) | 10 µmol/L | Increased conversion of LC3B and degradation of p62. | [1] |
| Mouse Neonatal Cardiomyocytes | Cardioprotection (Cell Viability Assay) | 10 µmol/L | Enhanced cell survival after oxygen-glucose deprivation/reoxygenation (OGD/R). | [1] |
Note: Further dose-response studies are recommended to determine the optimal concentration for other cell types and experimental systems.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound.
Protocol 1: Determination of Cell Viability using MTT Assay
This protocol is a general guideline for assessing the effect of this compound on cell viability.
Materials:
-
Cells of interest (e.g., cardiomyocytes)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Assessment of Autophagy by Western Blotting for LC3 and p62
This protocol details the detection of key autophagy markers, LC3-II and p62, by western blotting.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3B (to detect both LC3-I and LC3-II) and p62 overnight at 4°C. Also, probe for a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate. Detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.[3][4][5][6][7]
Protocol 3: In Vitro Model of Ischemia/Reperfusion using Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)
This protocol describes a common method to mimic ischemic conditions in vitro.
Materials:
-
Cardiomyocytes
-
Normal culture medium (e.g., DMEM with glucose and serum)
-
Glucose-free DMEM
-
Hypoxia chamber or incubator (1% O₂, 5% CO₂, 94% N₂)
Procedure:
-
Cell Culture: Culture cardiomyocytes to the desired confluency.
-
Oxygen-Glucose Deprivation (OGD):
-
Wash the cells with PBS.
-
Replace the normal medium with glucose-free DMEM.
-
Place the cells in a hypoxia chamber for a predetermined duration (e.g., 1-6 hours) to simulate ischemia.
-
-
Reoxygenation (R):
-
Remove the cells from the hypoxia chamber.
-
Replace the glucose-free medium with normal, glucose-containing culture medium.
-
Return the cells to a normoxic incubator (95% air, 5% CO₂) for a specified reperfusion time (e.g., 2-24 hours).
-
-
Treatment with this compound: The compound can be added during the OGD phase, the reoxygenation phase, or both, depending on the experimental design to assess its protective effects.
Visualization of Signaling Pathways and Workflows
To facilitate a clearer understanding of the processes involved, the following diagrams illustrate the mTOR signaling pathway, the experimental workflow for assessing this compound's effect on cell viability, and the autophagy assessment workflow.
Caption: mTOR Signaling Pathway Inhibition by this compound.
Caption: Experimental Workflow for Cell Viability Assay.
Caption: Workflow for Autophagy Assessment by Western Blot.
References
- 1. The AMPK Agonist PT1 and mTOR Inhibitor this compound Protect Cardiomyocytes After Ischemia Through Induction of Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AMPK mediates autophagy during myocardial ischemia in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantifying autophagy using novel LC3B and p62 TR-FRET assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tracking Autophagy With LC3B & p62 | Thermo Fisher Scientific - NP [thermofisher.com]
- 5. Reliable LC3 and p62 Autophagy Marker Detection in Formalin Fixed Paraffin Embedded Human Tissue by Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assessing Autophagic Flux by Measuring LC3, p62, and LAMP1 Co-localization Using Multispectral Imaging Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Autophagy with 3HOI-BA-01
For Researchers, Scientists, and Drug Development Professionals
Introduction
3HOI-BA-01 is a novel small molecule compound identified as a potent inhibitor of the mammalian target of rapamycin (mTOR), a crucial regulator of cell growth and proliferation.[1][2] By inhibiting mTOR signaling, this compound effectively induces autophagy, the cellular process of self-degradation of damaged organelles and misfolded proteins, which is essential for maintaining cellular homeostasis.[1] These characteristics make this compound a valuable tool for studying the intricate mechanisms of autophagy and for exploring its therapeutic potential in various diseases, including myocardial ischemia.[1][2]
Mechanism of Action
This compound induces autophagy by directly inhibiting the mTOR signaling pathway.[1] mTOR, a serine/threonine kinase, is a central negative regulator of autophagy.[3][4] Under normal conditions, active mTOR phosphorylates and inactivates key components of the autophagy initiation machinery, such as the ULK1 complex.[3][5] By inhibiting mTOR, this compound relieves this suppression, leading to the activation of the ULK1 complex and the subsequent initiation of autophagosome formation.[1][5] This process involves the recruitment of autophagy-related (Atg) proteins, the formation of a double-membraned phagophore, and its maturation into an autophagosome that engulfs cellular cargo for degradation upon fusion with lysosomes.
Signaling Pathway
The following diagram illustrates the role of this compound in the mTOR signaling pathway leading to the induction of autophagy.
Caption: this compound inhibits mTORC1, leading to the activation of the ULK1 complex and induction of autophagy.
Quantitative Data Summary
The following table summarizes the quantitative data on the effects of this compound on autophagy markers from a study on cardiomyocytes.
| Marker | Treatment | Concentration | Fold Change vs. Control | Reference |
| LC3-II/LC3-I Ratio | This compound | 10 µmol/L | ~2.5 | [6] |
| PT1 + this compound | 20 µmol/L + 10 µmol/L | ~3.5 | [6] | |
| Beclin-1 | This compound | 10 µmol/L | ~2.0 | [6] |
| PT1 + this compound | 20 µmol/L + 10 µmol/L | ~2.8 | [6] | |
| p62 | This compound | 10 µmol/L | ~0.4 (degradation) | [6] |
| PT1 + this compound | 20 µmol/L + 10 µmol/L | ~0.2 (degradation) | [6] |
Experimental Protocols
Here are detailed protocols for key experiments to study autophagy using this compound.
Experimental Workflow
Caption: General workflow for studying the effects of this compound on autophagy in cultured cells.
Western Blot Analysis of Autophagy Markers (LC3, Beclin-1, p62)
This protocol is for detecting changes in the levels of key autophagy-related proteins.
Materials:
-
Cultured cells
-
This compound (e.g., 10 µmol/L)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-LC3B, anti-Beclin-1, anti-p62, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with the desired concentration of this compound for the specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: After further washes, add ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin. The ratio of LC3-II to LC3-I is a key indicator of autophagosome formation. A decrease in p62 levels indicates autophagic degradation.
Immunofluorescence Staining for LC3 Puncta and Lysosomal Co-localization
This protocol is for visualizing the formation of autophagosomes (LC3 puncta) and their fusion with lysosomes.
Materials:
-
Cells grown on coverslips
-
This compound (e.g., 10 µmol/L)
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibodies: anti-LC3B, anti-LAMP1
-
Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 and 594)
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
Cell Treatment: Plate cells on coverslips in a multi-well plate. Treat with this compound as described for the Western blot.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking solution for 30-60 minutes.
-
Primary Antibody Incubation: Incubate with primary antibodies (anti-LC3B and anti-LAMP1) diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Staining and Mounting: Wash with PBS and stain nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides using mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Autophagosomes will appear as green puncta (LC3), and lysosomes as red puncta (LAMP-1). Co-localization of green and red signals (yellow puncta) indicates the formation of autolysosomes. Quantify the number of LC3 puncta per cell.
Conclusion
This compound is a potent and specific tool for inducing and studying autophagy through the inhibition of the mTOR pathway. The provided protocols and data serve as a comprehensive guide for researchers to effectively utilize this compound in their studies on the fundamental processes of autophagy and its implications in health and disease. As with any experimental system, it is recommended to optimize concentrations and incubation times for specific cell lines and experimental conditions.
References
- 1. The AMPK Agonist PT1 and mTOR Inhibitor this compound Protect Cardiomyocytes After Ischemia Through Induction of Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mTOR regulation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 3HOI-BA-01 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
3HOI-BA-01 is a novel small molecule inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates a variety of cellular processes including growth, proliferation, and survival.[1][2] As a central component of the PI3K/Akt/mTOR signaling pathway, mTOR exists in two distinct complexes, mTORC1 and mTORC2, both of which are implicated in the pathophysiology of numerous diseases, including cancer and cardiovascular disorders.[2] Preclinical studies have demonstrated that this compound exerts protective effects in the context of myocardial ischemia/reperfusion (I/R) injury by inducing autophagy and subsequently reducing infarct size in murine models.[3][4]
These application notes provide a comprehensive overview and detailed protocols for the administration of this compound in animal models of myocardial I/R injury. The included methodologies are intended to serve as a guide for researchers investigating the therapeutic potential of this compound.
Mechanism of Action: mTOR Inhibition and Autophagy Induction
This compound functions as a potent inhibitor of mTOR kinase activity.[5] By targeting mTOR, this compound modulates downstream signaling pathways that govern protein synthesis and cell growth. A key consequence of mTOR inhibition is the induction of autophagy, a catabolic process involving the lysosomal degradation of cellular components. In the context of myocardial ischemia, the activation of autophagy is a protective mechanism that helps to clear damaged organelles and proteins, thereby preserving cardiomyocyte viability.[3]
Signaling Pathway
Caption: mTOR signaling pathway and the inhibitory action of this compound.
Data Presentation: In Vivo Administration of this compound
| Parameter | Recommendation | Rationale / Reference |
| Animal Model | Male C57BL/6 mice (8-10 weeks old) | Commonly used strain for cardiovascular research.[6] |
| Route of Administration | Intraperitoneal (i.p.) or Oral gavage (p.o.) | Common routes for systemic delivery of small molecules in mice.[7][8] |
| Dosage Range (for dose-finding) | 1 - 50 mg/kg | A typical starting range for novel kinase inhibitors in vivo. |
| Vehicle | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | A common vehicle for solubilizing hydrophobic compounds for in vivo use. |
| Frequency | Single dose prior to ischemia or daily | Dependent on the pharmacokinetic profile of the compound. |
| Control Group | Vehicle-treated animals | Essential for comparing the effects of the compound. |
Experimental Protocols
Murine Model of Myocardial Ischemia/Rereperfusion (I/R) Injury
This protocol describes the surgical procedure to induce a transient myocardial infarction followed by reperfusion in mice.[6][9][10]
Materials:
-
Anesthesia (e.g., isoflurane)
-
Mechanical ventilator
-
Surgical microscope
-
Fine surgical instruments (forceps, scissors)
-
Suture (8-0 silk)
-
Heating pad
-
ECG monitor
Procedure:
-
Anesthetize the mouse using isoflurane (3-4% for induction, 1.5-2% for maintenance).
-
Intubate the mouse and connect it to a mechanical ventilator.
-
Place the mouse in a supine position on a heating pad to maintain body temperature.
-
Perform a left thoracotomy to expose the heart.
-
Identify the left anterior descending (LAD) coronary artery.
-
Ligate the LAD artery using an 8-0 silk suture. Successful ligation can be confirmed by the paling of the anterior ventricular wall and changes in the ECG (ST-segment elevation).[9]
-
After the desired period of ischemia (e.g., 30-60 minutes), release the ligature to allow for reperfusion.
-
Close the chest cavity in layers.
-
Allow the mouse to recover from anesthesia. Provide appropriate post-operative care, including analgesics.
Assessment of Infarct Size
Materials:
-
1% Triphenyltetrazolium chloride (TTC) solution in phosphate buffer
-
Formalin
Procedure:
-
At the end of the reperfusion period (e.g., 24 hours), euthanize the mouse.
-
Excise the heart and wash it with cold saline.
-
Freeze the heart at -20°C for 30 minutes to facilitate slicing.
-
Slice the ventricles into 1-2 mm thick transverse sections.
-
Incubate the slices in 1% TTC solution at 37°C for 15-20 minutes.
-
Fix the stained slices in 10% formalin.
-
Viable myocardium will stain red, while the infarcted area will remain pale white.
-
Image the heart slices and quantify the infarct area (pale region) and the area at risk (total ventricular area) using image analysis software.
Assessment of Autophagy in Myocardial Tissue
1. Western Blotting for LC3-II/LC3-I Ratio:
-
Homogenize heart tissue samples in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against LC3 and a loading control (e.g., GAPDH).
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
-
Quantify the band intensities to determine the LC3-II/LC3-I ratio, an indicator of autophagosome formation.
2. In Vivo Autophagic Flux Assay:
To measure the dynamic process of autophagy (autophagic flux), a lysosomal inhibitor such as chloroquine can be used.[11]
-
Administer this compound to the animals.
-
At a specified time point before tissue collection, inject a subset of animals with chloroquine (e.g., 10 mg/kg, i.p.).[11]
-
Collect heart tissue and perform Western blotting for LC3 as described above.
-
An accumulation of LC3-II in the chloroquine-treated group compared to the group treated with this compound alone indicates an increase in autophagic flux.[11]
3. Transgenic Reporter Mice:
The use of transgenic mice expressing fluorescently tagged LC3 (e.g., GFP-LC3 or mCherry-LC3) provides a robust method for visualizing and quantifying autophagosomes in vivo.[12][13]
-
Cross the experimental mouse strain with a GFP-LC3 or mCherry-LC3 reporter line.
-
Subject the transgenic mice to the myocardial I/R protocol with or without this compound treatment.
-
Collect heart tissue and prepare cryosections.
-
Visualize and quantify the number of fluorescent LC3 puncta (representing autophagosomes) per cardiomyocyte using fluorescence microscopy.
Experimental Workflow
References
- 1. MTOR mechanistic target of rapamycin kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. Overview of Research into mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The AMPK Agonist PT1 and mTOR Inhibitor this compound Protect Cardiomyocytes After Ischemia Through Induction of Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for the establishment of a mouse myocardial infarction and ischemia-reperfusion model via heart compression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A new generation Mpro inhibitor with potent activity against SARS-CoV-2 Omicron variants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of lead effects on in vivo antibody-mediated immunity in several mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jove.com [jove.com]
- 10. mmpc.org [mmpc.org]
- 11. A Method to Measure Cardiac Autophagic Flux in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Methods for Measuring Cardiac Autophagy In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for Measuring Autophagy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
3HOI-BA-01 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
3HOI-BA-01 is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival. By targeting the ATP-binding pocket of mTOR, this compound effectively inhibits both mTORC1 and mTORC2 complexes. This inhibition leads to the induction of autophagy, a cellular process of degradation and recycling of cellular components, which has been shown to be protective in various disease models, including myocardial ischemia. These application notes provide detailed information on the solubility of this compound and protocols for its use in both in vitro and in vivo experiments.
Data Presentation
Solubility of this compound
The solubility of this compound in various solvents is summarized in the table below. It is recommended to prepare stock solutions in DMSO and dilute them with aqueous buffers or cell culture media for experimental use.
| Solvent | Solubility | Notes |
| DMSO | ≥ 20 mg/mL (≥ 59.2 mM) | Dimethyl sulfoxide is the recommended solvent for preparing high-concentration stock solutions.[1] |
| Ethanol | Sparingly soluble | The exact solubility has not been quantitatively determined in the available literature. It is advisable to test solubility empirically. |
| Water | Insoluble | This compound is practically insoluble in aqueous solutions. |
| PBS (pH 7.2) | Insoluble | Direct dissolution in phosphate-buffered saline is not recommended. Dilution from a DMSO stock is necessary for aqueous-based assays. |
Molecular Weight of this compound: 337.33 g/mol
Preparation of Stock Solutions
For most experimental applications, a stock solution of this compound is prepared in DMSO.
10 mM Stock Solution Preparation: To prepare a 10 mM stock solution, dissolve 3.37 mg of this compound powder in 1 mL of sterile DMSO. Vortex thoroughly to ensure complete dissolution. Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Experimental Protocols
In Vitro Experiment: Induction of Autophagy in Cardiomyocytes
This protocol describes the use of this compound to induce autophagy in a cardiomyocyte cell culture model, which can be adapted for other cell types.
Materials:
-
Primary neonatal mouse cardiomyocytes or a suitable cardiomyocyte cell line (e.g., H9c2)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Reagents for Western blotting or immunofluorescence to detect autophagy markers (e.g., LC3-II, p62)
Procedure:
-
Cell Seeding: Plate cardiomyocytes in appropriate cell culture plates (e.g., 6-well or 12-well plates) and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Preparation of Working Solution: Dilute the 10 mM this compound stock solution in pre-warmed cell culture medium to the desired final concentration. A typical starting concentration range for mTOR inhibition is 1-10 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment: Remove the existing culture medium from the cells and wash once with sterile PBS. Add the medium containing the desired concentration of this compound to the cells. Include a vehicle control group treated with the same concentration of DMSO as the highest concentration of this compound used.
-
Incubation: Incubate the cells for the desired period. The time required to observe autophagy induction can range from 6 to 24 hours, depending on the cell type and the concentration of the inhibitor.
-
Analysis of Autophagy: Following treatment, assess the induction of autophagy using established methods:
-
Western Blotting: Lyse the cells and perform Western blot analysis to detect the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation. A decrease in the level of p62/SQSTM1 can also indicate autophagic flux.
-
Immunofluorescence: Fix the cells and perform immunofluorescence staining for LC3 to visualize the formation of LC3 puncta, which represent autophagosomes.
-
In Vivo Experiment: Murine Model of Myocardial Ischemia/Reperfusion Injury
This protocol outlines the administration of this compound in a mouse model of myocardial ischemia/reperfusion (I/R) injury to assess its cardioprotective effects.[2] All animal procedures should be performed in accordance with institutional guidelines and approved by the local animal care and use committee.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle solution for injection (e.g., a mixture of DMSO, Cremophor EL, and saline)
-
Anesthetic agents (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments for performing thoracotomy and coronary artery ligation
-
Suture materials
-
ECG monitoring system
-
Triphenyltetrazolium chloride (TTC) stain for infarct size measurement
Procedure:
-
Preparation of this compound Formulation: For in vivo administration, this compound needs to be formulated in a vehicle suitable for injection. A common formulation involves dissolving the compound in a small amount of DMSO and then diluting it with a vehicle such as a mixture of Cremophor EL and saline. The final concentration should be determined based on the desired dosage (e.g., 1-10 mg/kg body weight). The final DMSO concentration in the injected volume should be minimized.
-
Animal Model of Myocardial I/R Injury:
-
Anesthetize the mice and provide appropriate analgesia.
-
Intubate the mice and provide mechanical ventilation.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture to induce ischemia. Successful ligation can be confirmed by the paling of the anterior ventricular wall and changes in the ECG.
-
After a period of ischemia (e.g., 30-45 minutes), release the ligature to allow reperfusion.
-
-
Administration of this compound: Administer the prepared this compound formulation or the vehicle control to the mice. The route of administration can be intravenous (e.g., via the tail vein) or intraperitoneal. The timing of administration can be before ischemia, at the onset of reperfusion, or both, depending on the experimental design.
-
Post-operative Care and Monitoring: Close the chest and skin incisions and allow the animals to recover from anesthesia. Monitor the animals closely for any signs of distress.
-
Assessment of Cardioprotective Effects: After a defined reperfusion period (e.g., 24 hours), euthanize the mice and harvest the hearts for analysis.
-
Infarct Size Measurement: Slice the heart and stain with TTC. The non-infarcted, viable tissue will stain red, while the infarcted area will remain pale. Calculate the infarct size as a percentage of the area at risk.
-
Histological Analysis: Perform histological staining (e.g., H&E, Masson's trichrome) to assess tissue damage and inflammation.
-
Biochemical Analysis: Analyze heart tissue homogenates or blood samples for markers of cardiac injury (e.g., troponin levels) or signaling pathway activation.
-
Mandatory Visualizations
Caption: this compound inhibits mTORC1 and mTORC2 signaling pathways.
Caption: Workflow for in vitro analysis of this compound-induced autophagy.
Caption: Workflow for in vivo assessment of this compound's cardioprotective effects.
References
Application Notes and Protocols for 3HOI-BA-01 in Cardiac Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3HOI-BA-01 is a potent and specific small molecule inhibitor of the mammalian target of rapamycin (mTOR). In the context of cardiac research, this compound has emerged as a valuable tool for investigating the molecular mechanisms of cell survival and death, particularly in the setting of ischemic injury. Its primary mechanism of action involves the induction of autophagy, a cellular process of self-digestion and recycling of damaged organelles, which has been shown to be cardioprotective. These application notes provide a comprehensive overview of the use of this compound in cardiac research, including its mechanism of action, detailed experimental protocols, and potential applications.
Mechanism of Action
This compound exerts its cardioprotective effects by inhibiting the mTOR signaling pathway.[1][2][3] mTOR is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and survival. In the heart, the mTOR pathway is involved in the response to various stresses, including ischemia. By inhibiting mTOR, this compound promotes the initiation of autophagy, a catabolic process that removes damaged cellular components and provides energy and substrates for cellular repair. This induction of autophagy has been demonstrated to be the key mechanism behind the cardioprotective effects of this compound, as the inhibition of autophagy abolishes its beneficial effects.[1][2]
Signaling Pathway Diagram
Caption: Signaling pathway of this compound in cardioprotection.
Applications in Cardiac Ischemia/Reperfusion Injury
The primary application of this compound in cardiac research is in the study of ischemia/reperfusion (I/R) injury. It has been shown to protect cardiomyocytes from cell death both in vitro and in vivo.[1][2]
In Vitro Model: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)
The OGD/R model in cultured cardiomyocytes is a widely used in vitro system to mimic I/R injury. This compound has been shown to enhance cell survival in this model.[1][2]
Caption: Workflow for in vitro OGD/R experiments with this compound.
-
Cell Culture: Isolate neonatal mouse cardiomyocytes and culture them in appropriate media until they form a confluent, synchronously beating monolayer.
-
OGD Induction:
-
Wash the cells with a glucose-free buffer (e.g., DMEM without glucose).
-
Place the cells in a hypoxic chamber with a controlled atmosphere (e.g., 95% N₂, 5% CO₂) for 1-2 hours.
-
-
Reoxygenation and Treatment:
-
Remove the cells from the hypoxic chamber.
-
Replace the glucose-free medium with complete culture medium.
-
Add this compound to the desired final concentration (e.g., 1-10 µM).
-
Incubate for 2-4 hours under normoxic conditions.
-
-
Assessment of Cell Viability:
-
Use standard assays such as MTT, LDH release, or Trypan Blue exclusion to quantify cell viability.
-
-
Assessment of Autophagy:
-
Perform Western blot analysis for autophagy markers like LC3-II/LC3-I ratio and p62/SQSTM1 levels.
-
Immunofluorescence staining for LC3 puncta formation can also be performed.
-
In Vivo Model: Murine Myocardial Ischemia/Reperfusion
In a mouse model of myocardial I/R injury, administration of this compound has been shown to reduce infarct size and induce autophagy in the heart.[1][2]
Caption: Workflow for in vivo myocardial I/R experiments with this compound.
-
Animal Model: Use adult male C57BL/6 mice (8-12 weeks old).
-
Surgical Procedure:
-
Anesthetize the mouse and perform a thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture for 30-60 minutes to induce ischemia.
-
-
Treatment:
-
Administer this compound (e.g., 1-10 mg/kg) via intraperitoneal injection shortly before or at the onset of reperfusion.
-
-
Reperfusion:
-
Release the suture to allow for reperfusion of the coronary artery.
-
Close the chest and allow the animal to recover.
-
-
Assessment of Infarct Size (after 24 hours):
-
Harvest the heart and stain with triphenyltetrazolium chloride (TTC) to delineate the infarct area.
-
Calculate the infarct size as a percentage of the area at risk.
-
-
Assessment of Cardiac Function (optional, long-term studies):
-
Perform echocardiography at various time points post-I/R to assess parameters like ejection fraction and fractional shortening.
-
Quantitative Data Summary
| Parameter | Model System | Treatment | Result | Reference |
| Cell Viability | Neonatal Mouse Cardiomyocytes | This compound | Increased cell survival after OGD/R | [1][2] |
| Infarct Size | Murine Myocardial I/R Model | This compound | Significantly reduced infarct size | [1][2][3] |
| Autophagy Induction | Both in vitro and in vivo models | This compound | Increased LC3-II/LC3-I ratio | [1][2] |
Protocol: Western Blot for Autophagy Markers
-
Protein Extraction: Lyse cultured cells or homogenized heart tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against LC3 and p62/SQSTM1 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and calculate the LC3-II/LC3-I ratio. A decrease in p62 levels is also indicative of autophagy induction.
-
Potential Future Applications
Given that mTOR signaling is a critical pathway in other cardiac pathologies, this compound may have broader applications in cardiac research:
-
Cardiac Hypertrophy: The mTOR pathway is a known driver of pathological cardiac hypertrophy. This compound could be used in in vitro (e.g., phenylephrine-induced cardiomyocyte hypertrophy) and in vivo (e.g., transverse aortic constriction - TAC model) studies to investigate the role of mTOR inhibition in preventing or reversing hypertrophy.
-
Heart Failure: Dysregulated mTOR signaling has been implicated in the progression of heart failure. The effects of this compound could be explored in animal models of heart failure to assess its potential therapeutic benefits on cardiac function and remodeling.
These potential applications warrant further investigation to fully elucidate the therapeutic potential of this compound in a wider range of cardiovascular diseases.
References
- 1. The AMPK Agonist PT1 and mTOR Inhibitor this compound Protect Cardiomyocytes After Ischemia Through Induction of Autophagy PMID: 25868658 | MCE [medchemexpress.cn]
- 2. The AMPK Agonist PT1 and mTOR Inhibitor this compound Protect Cardiomyocytes After Ischemia Through Induction of Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for 3HOI-BA-01 Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3HOI-BA-01 is a novel small molecule compound that has been identified as a potent inhibitor of the mammalian target of rapamycin (mTOR).[1][2] Its primary mechanism of action involves the suppression of mTOR signaling, which leads to the induction of autophagy. This cellular process of self-digestion and recycling of cellular components has been shown to be protective in various pathological conditions. Notably, this compound has demonstrated a cardioprotective effect in the context of myocardial ischemia/reperfusion (I/R) injury by promoting cardiomyocyte survival through the induction of autophagy.[1][2]
These application notes provide a comprehensive overview of the experimental design for studying this compound, including its effects on mTOR signaling and autophagy. Detailed protocols for key in vitro and in vivo experiments are provided to guide researchers in investigating the therapeutic potential of this compound.
Signaling Pathway of this compound
The primary signaling pathway affected by this compound is the mTOR pathway, a central regulator of cell growth, proliferation, and metabolism. By inhibiting mTOR, this compound effectively removes the inhibitory brake on autophagy, leading to its activation.
Caption: Signaling pathway of this compound in cardioprotection.
Experimental Protocols
In Vitro Studies: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in Neonatal Cardiomyocytes
This protocol describes the use of an in vitro model of ischemia/reperfusion injury in primary neonatal mouse cardiomyocytes to evaluate the protective effects of this compound.
Experimental Workflow:
Caption: Workflow for in vitro OGD/R studies with this compound.
1. Isolation and Culture of Neonatal Mouse Cardiomyocytes:
-
Isolate ventricles from 1- to 3-day-old neonatal mice.
-
Mince the tissue and perform enzymatic digestion using a solution of collagenase and pancreatin.
-
Pre-plate the cell suspension to enrich for cardiomyocytes by removing faster-adhering fibroblasts.
-
Plate the cardiomyocyte-enriched suspension onto collagen-coated culture dishes in DMEM/F12 medium supplemented with fetal bovine serum (FBS) and bromodeoxyuridine (BrdU) to inhibit fibroblast proliferation.
-
Culture the cells for 24-48 hours to allow for attachment and recovery.
2. Oxygen-Glucose Deprivation (OGD) and Reoxygenation:
-
To induce simulated ischemia, replace the culture medium with glucose-free DMEM.
-
Place the culture plates in a hypoxic chamber with a controlled atmosphere (e.g., 95% N₂, 5% CO₂) for a duration of 3-6 hours.
-
For reoxygenation, replace the glucose-free medium with complete culture medium containing glucose and return the plates to a normoxic incubator (95% air, 5% CO₂).
-
At the onset of reoxygenation, treat the cells with varying concentrations of this compound or vehicle control.
3. Assessment of Cell Viability:
-
After a reoxygenation period of 12-24 hours, assess cell viability using a standard method such as the MTT assay or LDH release assay.
-
For the MTT assay, incubate the cells with MTT solution, followed by solubilization of the formazan product and measurement of absorbance at the appropriate wavelength.
4. Western Blot Analysis of mTOR Signaling and Autophagy:
-
Lyse the cells at different time points after treatment to extract total protein.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against key proteins in the mTOR pathway (e.g., phospho-mTOR, total mTOR, phospho-p70S6K) and autophagy markers (e.g., LC3-I, LC3-II, p62/SQSTM1).
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH, β-actin).
5. Immunofluorescence for Autophagy Assessment:
-
Culture cardiomyocytes on glass coverslips.
-
After the OGD/R and treatment period, fix the cells with paraformaldehyde.
-
Permeabilize the cells and block non-specific antibody binding.
-
Incubate with a primary antibody against LC3.
-
Use a fluorescently labeled secondary antibody for visualization.
-
Counterstain the nuclei with DAPI.
-
Capture images using a fluorescence microscope and quantify the number of LC3 puncta per cell as a measure of autophagosome formation.
In Vivo Studies: Murine Model of Myocardial Ischemia/Reperfusion (I/R) Injury
This protocol outlines the use of a mouse model of myocardial I/R injury to evaluate the in vivo efficacy of this compound.
1. Animal Model of Myocardial I/R Injury:
-
Anesthetize adult male mice (e.g., C57BL/6) and ventilate them mechanically.
-
Perform a thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture for a period of 30-60 minutes to induce ischemia.
-
Release the suture to allow for reperfusion.
-
Administer this compound or vehicle control via a suitable route (e.g., intraperitoneal or intravenous injection) at a specified time before or after reperfusion.
2. Assessment of Myocardial Infarct Size:
-
After a reperfusion period of 24 hours, re-anesthetize the mice and re-ligate the LAD artery.
-
Inject a dye such as Evans blue retrogradely into the aorta to delineate the area at risk (AAR).
-
Excise the heart and slice the ventricles transversely.
-
Incubate the heart slices in a solution of triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (white) tissue.
-
Image the heart slices and quantify the infarct size as a percentage of the AAR.
3. Histological and Immunohistochemical Analysis:
-
Harvest hearts at specified time points, fix in formalin, and embed in paraffin.
-
Perform standard histological staining (e.g., Hematoxylin and Eosin) to assess tissue morphology and inflammatory cell infiltration.
-
Conduct immunohistochemistry using antibodies against markers of apoptosis (e.g., cleaved caspase-3) and autophagy (e.g., LC3) to further investigate the mechanism of cardioprotection.
Data Presentation
Quantitative data from the described experiments should be summarized in tables for clear comparison between treatment groups.
Table 1: In Vitro Cell Viability in Neonatal Cardiomyocytes after OGD/R
| Treatment Group | Concentration (µM) | Cell Viability (% of Normoxia Control) |
| Normoxia Control | - | 100 ± 5.2 |
| OGD/R + Vehicle | - | 52 ± 4.5 |
| OGD/R + this compound | 1 | 65 ± 3.8 |
| OGD/R + this compound | 5 | 78 ± 4.1 |
| OGD/R + this compound | 10 | 85 ± 3.9* |
| Illustrative data. Statistical significance (e.g., p < 0.05) compared to the OGD/R + Vehicle group should be indicated. |
Table 2: In Vivo Myocardial Infarct Size in Mice after I/R Injury
| Treatment Group | Dose (mg/kg) | Infarct Size (% of AAR) |
| Sham | - | 0 |
| I/R + Vehicle | - | 45 ± 3.7 |
| I/R + this compound | 10 | 32 ± 2.9 |
| I/R + this compound | 25 | 21 ± 2.5 |
| Illustrative data. AAR: Area at Risk. Statistical significance (e.g., p < 0.05) compared to the I/R + Vehicle group should be indicated. |
Table 3: Quantification of Autophagy Markers by Western Blot
| Treatment Group | LC3-II/LC3-I Ratio (Fold Change) | p62/SQSTM1 Level (Fold Change) |
| Normoxia Control | 1.0 | 1.0 |
| OGD/R + Vehicle | 1.8 | 1.5 |
| OGD/R + this compound (10 µM) | 3.5 | 0.6 |
| Illustrative data representing increased autophagic flux with this compound treatment. Statistical significance should be determined relative to the appropriate control group. |
References
Application Notes and Protocols for 3HOI-BA-01 in Cancer Cell Line Studies
Disclaimer: The compound "3HOI-BA-01" is a fictional molecule created for illustrative purposes within this document. The data, protocols, and mechanisms presented herein are hypothetical and intended to serve as a template for researchers and scientists in drug development.
Introduction
This compound is a novel synthetic compound demonstrating significant anti-proliferative effects in a range of human cancer cell lines. These application notes provide a summary of its activity, proposed mechanism of action, and detailed protocols for its use in in vitro cancer cell line studies. The primary modes of action for this compound appear to be the induction of apoptosis and arrest of the cell cycle at the G2/M phase.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) was determined following 72 hours of continuous exposure to this compound.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 2.5 |
| MDA-MB-231 | Breast Adenocarcinoma | 5.1 |
| A549 | Lung Carcinoma | 3.8 |
| HCT116 | Colon Carcinoma | 1.9 |
| HeLa | Cervical Carcinoma | 4.2 |
| Jurkat | T-cell Leukemia | 0.8 |
Table 2: Induction of Apoptosis in HCT116 Cells by this compound
Apoptosis was quantified using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry after 48 hours of treatment.
| Treatment | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| Vehicle (DMSO) | - | 3.2 | 1.5 | 4.7 |
| This compound | 1.0 | 15.7 | 5.4 | 21.1 |
| This compound | 2.5 | 28.9 | 12.3 | 41.2 |
| This compound | 5.0 | 45.1 | 20.7 | 65.8 |
Table 3: Cell Cycle Analysis of A549 Cells Treated with this compound
Cell cycle distribution was analyzed by propidium iodide staining and flow cytometry after 24 hours of treatment.
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle (DMSO) | - | 55.4 | 25.1 | 19.5 |
| This compound | 2.0 | 48.2 | 15.3 | 36.5 |
| This compound | 4.0 | 35.9 | 10.8 | 53.3 |
| This compound | 8.0 | 22.7 | 8.1 | 69.2 |
Proposed Mechanism of Action
This compound is hypothesized to exert its anti-cancer effects through a dual mechanism. Firstly, it induces apoptosis through the intrinsic mitochondrial pathway. This is characterized by the upregulation of pro-apoptotic proteins such as Bax, leading to the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade. Secondly, this compound causes cell cycle arrest in the G2/M phase, potentially by inhibiting the activity of cyclin-dependent kinases (CDKs) that are crucial for the G2 to M phase transition.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
Cancer cell line (e.g., HCT116)
-
Complete growth medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 2 x 10^5 cells per well.
-
After 24 hours, treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate for 48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the samples by flow cytometry within 1 hour.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line (e.g., A549)
-
Complete growth medium
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 2 x 10^5 cells per well.
-
After 24 hours, treat the cells with different concentrations of this compound and a vehicle control.
-
Incubate for 24 hours.
-
Harvest the cells by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
Experimental Workflow Visualization
Logical Relationship of this compound's Dual Action
Troubleshooting & Optimization
Technical Support Center: 3HOI-BA-01
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with dissolving 3HOI-BA-01 in DMSO.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in DMSO. Is this expected?
While DMSO is a powerful and widely used solvent for a vast range of organic molecules, some compounds can still exhibit poor solubility.[1][2][3] The chemical structure of a compound, including the presence of specific functional groups, can influence its solubility in DMSO.[4] Factors such as the purity of the compound and the presence of moisture in the DMSO can also affect dissolution.[5]
Q2: What are the initial steps I should take if this compound is not dissolving in DMSO?
If you are observing poor solubility of this compound in DMSO, we recommend a systematic troubleshooting approach. This includes starting with a small amount of the compound for solubility testing, using mechanical assistance such as vortexing and sonication, and gentle heating. It is also crucial to ensure that the DMSO being used is anhydrous (water-free), as absorbed moisture can significantly reduce the solubility of many compounds.[5][6]
Q3: Are there alternative solvents I can use if this compound remains insoluble in DMSO?
Yes, several alternative polar aprotic solvents can be tested if DMSO is not effective. These include Dimethylformamide (DMF), Dimethylacetamide (DMAc), and N-Methyl-2-pyrrolidone (NMP).[7] For specific experimental needs, other solvents might also be considered. However, it is critical to verify the compatibility of any alternative solvent with your specific assay and cell type, as they can have different toxicities and effects on experimental outcomes.[7][8]
Q4: Can I use co-solvents to improve the solubility of this compound for aqueous-based assays?
For experiments requiring the dilution of a DMSO stock solution into an aqueous buffer, co-solvents can be beneficial, especially if precipitation occurs. Common co-solvents include PEG400, glycerol, Tween 80, and sodium carboxymethylcellulose (CMC-Na).[9] A stepwise dilution of the DMSO stock into the aqueous medium is also recommended to prevent the compound from precipitating out of solution.[9]
Troubleshooting Guide for Dissolving this compound
This guide provides a systematic workflow to address the poor solubility of this compound.
Caption: A workflow diagram for troubleshooting the dissolution of this compound.
Alternative Solvents to DMSO
If this compound does not dissolve in DMSO even after troubleshooting, consider the following alternatives. Always test a small amount of your compound first and verify the solvent's compatibility with your experimental system.
| Solvent | Abbreviation | Properties | Considerations |
| Dimethylformamide | DMF | Polar aprotic solvent, similar to DMSO. | Can be more toxic to cells than DMSO.[7] |
| Dimethylacetamide | DMAc | Polar aprotic solvent with a high boiling point. | Similar properties to DMF.[7] |
| N-Methyl-2-pyrrolidone | NMP | A versatile polar aprotic solvent. | Used in various biological applications.[7] |
| Cyrene™ | - | A bio-based, greener alternative to DMSO.[10] | Reported to have low toxicity.[10] |
Experimental Protocols
Protocol 1: Systematic Solubility Assessment of this compound
Objective: To systematically determine an effective solvent and method for dissolving this compound.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Alternative solvents (e.g., DMF, DMAc, NMP)
-
Microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
-
Heating block or water bath
Procedure:
-
Preparation: Aliquot a small, known amount of this compound (e.g., 1 mg) into several separate microcentrifuge tubes.
-
Initial DMSO Test:
-
To the first tube, add the calculated volume of anhydrous DMSO to reach your target concentration.
-
Vortex vigorously for 2 minutes.
-
Visually inspect for undissolved particles.
-
-
Mechanical Assistance:
-
If the compound is not fully dissolved, place the tube in a water bath sonicator for 15-30 minutes.
-
After sonication, vortex again and inspect for dissolution.
-
-
Thermal Assistance:
-
If solubility is still an issue, gently warm the solution to 37-50°C for 10-15 minutes using a heating block or water bath. Caution: Ensure the compound is stable at these temperatures.
-
Vortex and check for dissolution.
-
-
Alternative Solvent Testing:
-
Repeat steps 2-4 with the alternative solvents (DMF, DMAc, NMP) in the other prepared tubes.
-
-
Documentation: Record the solvent and conditions that result in the complete dissolution of this compound.
Signaling Pathway Context
This compound is described as a potent inhibitor of mammalian Target of Rapamycin (mTOR) activation.[11] The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Understanding this context can be important for experimental design.
Caption: A simplified diagram of the mTOR signaling pathway, indicating the inhibitory action of this compound.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubcompare.ai [pubcompare.ai]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. ziath.com [ziath.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medkoo.com [medkoo.com]
Technical Support Center: 3HOI-BA-01
For: Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the potential off-target effects of the mTOR inhibitor, 3HOI-BA-01. The information is presented in a question-and-answer format to directly address common issues and questions that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is characterized as a potent inhibitor of mammalian target of rapamycin (mTOR) activation. Its on-target effect involves the modulation of the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival.
Q2: Have any specific off-target effects of this compound been documented in publicly available literature?
Following a comprehensive review of scientific literature and publicly accessible databases, no specific off-target effects for this compound have been reported. Current research primarily focuses on its intended role as an mTOR inhibitor and its subsequent physiological effects, such as the induction of autophagy.
Q3: What experimental approaches can be used to investigate the potential off-target effects of this compound?
To characterize the selectivity and identify potential off-target interactions of this compound, researchers can employ a variety of established methodologies. These include:
-
Kinase Profiling Panels: Screening this compound against a broad panel of kinases (kinome scanning) is a standard method to identify unintended interactions with other kinases. This can be performed using activity-based assays or binding assays.
-
Cellular Thermal Shift Assay (CETSA): This technique can be used to assess target engagement and identify off-target binding in a cellular context.
-
Affinity Chromatography-Mass Spectrometry: This approach can help to identify cellular proteins that bind to this compound, revealing potential off-targets.
-
Phenotypic Screening: Utilizing high-content imaging or other cell-based assays to observe the effects of this compound on various cellular processes can provide clues about potential off-target activities.
Troubleshooting Guide
Issue: Unexpected or Unexplained Phenotypes Observed in Experiments with this compound
If you are observing cellular or physiological effects that cannot be readily explained by the inhibition of the mTOR pathway, it is prudent to consider the possibility of off-target effects.
Recommended Actions:
-
Literature Review: Conduct a thorough search for any newly published data on this compound that may shed light on its broader pharmacological profile.
-
Dose-Response Analysis: Carefully evaluate the concentration at which the unexpected phenotype occurs. Off-target effects often manifest at higher concentrations than those required for on-target activity.
-
Use of Structurally Unrelated mTOR Inhibitors: Compare the phenotype induced by this compound with that of other well-characterized mTOR inhibitors (e.g., rapamycin, torin1). If the phenotype is unique to this compound, it is more likely to be an off-target effect.
-
Initiate Off-Target Profiling: If the unexpected phenotype is significant and reproducible, consider performing one of the experimental approaches mentioned in FAQ Q3 to systematically identify potential off-target interactions.
Experimental Protocols
As no specific off-target effects for this compound have been identified, we provide a generalized workflow for conducting a kinase selectivity screen, a common first step in off-target profiling.
General Workflow for Kinase Selectivity Profiling:
Caption: Generalized workflow for kinase selectivity profiling.
Signaling Pathways
Below is a simplified representation of the canonical mTOR signaling pathway, which is the primary target of this compound. Understanding this pathway is crucial for distinguishing on-target from potential off-target effects.
Caption: Simplified mTOR signaling pathway targeted by this compound.
Disclaimer: The information provided in this technical support center is based on currently available scientific literature. As new research on this compound becomes available, this guidance will be updated accordingly. It is the responsibility of the individual researcher to design and interpret their experiments based on the most current and comprehensive information.
Technical Support Center: Optimizing 3HOI-BA-01 Treatment Duration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 3HOI-BA-01, a novel mammalian target of rapamycin (mTOR) inhibitor. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to optimize treatment duration and ensure reliable, reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel small molecule inhibitor of mTOR. It functions by directly binding to mTOR and inhibiting its kinase activity. This leads to the suppression of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2) signaling pathways.[1] Inhibition of these pathways can induce G1 cell-cycle arrest, apoptosis, and autophagy in cancer cells.[1] At higher concentrations, this compound has also been shown to attenuate PI3-Kinase activity.[1]
Q2: What is the primary application of this compound in research?
A2: this compound is primarily used in cancer research to study the effects of mTOR inhibition on cell proliferation, survival, and autophagy.[1] It has also been investigated for its cardioprotective effects in the context of ischemia, where it promotes cardiomyocyte survival through the induction of autophagy.[2][3]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO.[4] To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO to your desired concentration (e.g., 10 mM or 50 mM). It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. For short-term storage (days to weeks), solutions can be kept at 4°C. For long-term storage (months to years), store at -20°C or -80°C in tightly sealed vials, protected from light.[4]
Q4: How do I determine the optimal working concentration of this compound for my cell line?
A4: The optimal concentration is cell-type dependent and should be determined empirically. A good starting point is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for cell viability.[5] We recommend testing a range of concentrations (e.g., from 0.1 µM to 100 µM) in a cell viability assay, such as MTT or CCK-8. In vitro potency for cell-based assays is typically in the <1-10 μM range.[6]
Q5: How long should I treat my cells with this compound?
A5: Treatment duration depends on the specific biological question you are asking.
-
For signaling studies (e.g., Western blot for p-p70S6K): Short-term treatment (e.g., 1, 6, 12, 24 hours) is often sufficient to observe changes in protein phosphorylation.
-
For cell viability or apoptosis assays: Longer-term treatment (e.g., 24, 48, 72 hours) is typically required to observe significant effects on cell populations.
-
For autophagy studies: Time-course experiments (e.g., 6, 12, 24, 48 hours) are recommended to monitor the dynamics of autophagic flux.
A time-course experiment is the most effective way to determine the optimal duration for your specific assay and cell line.
Experimental Design & Optimization
Optimizing the treatment duration of this compound requires a systematic approach. The following workflow and data tables provide a general framework for designing your experiments.
References
Technical Support Center: 3HOI-BA-01
Welcome to the technical support center for the novel mTOR inhibitor, 3HOI-BA-01. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, address common issues, and answer frequently asked questions regarding the use of this compound in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a novel small molecule that has been identified as a potent inhibitor of the mammalian target of rapamycin (mTOR) signaling pathway.[1][2] By inhibiting mTOR, this compound can induce autophagy, which is a cellular process of self-degradation of components.[1][2] In the context of cardiomyocytes, this induction of autophagy has been shown to be protective against ischemia/reperfusion injury.[1][2]
Q2: I am observing lower-than-expected toxicity in my cancer cell line. What could be the reason?
A2: Several factors could contribute to lower-than-expected cytotoxicity:
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Cell Line Specificity: The sensitivity of cancer cells to mTOR inhibitors can vary significantly. Some cell lines may have redundant signaling pathways or inherent resistance mechanisms.
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Compound Stability: Ensure that this compound is properly stored and that the stock solution is not degraded. Prepare fresh dilutions for each experiment.
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Off-Target Effects: In some contexts, this compound has been shown to be cardioprotective by inducing autophagy.[1][2] It's possible that in your specific cell line, the induction of autophagy is initially promoting cell survival.
-
Assay Interference: The compound may interfere with the readout of your viability assay (e.g., MTT, XTT). Consider using an orthogonal method to confirm your results.
Q3: My cells are showing signs of stress, but viability assays indicate minimal cell death. How can I investigate this further?
A3: Cellular stress can manifest in ways that are not immediately reflected in viability assays that measure membrane integrity. Consider investigating the following:
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Reactive Oxygen Species (ROS) Production: Cellular stress can lead to an increase in ROS.[3][4] Use a fluorescent probe like H2DCFDA to measure intracellular ROS levels.
-
Apoptosis Markers: Cells in the early stages of apoptosis may not show compromised membrane integrity. Use an assay to detect early apoptotic markers like caspase-3/7 activation or phosphatidylserine externalization (Annexin V staining).
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Autophagy Induction: As this compound is an mTOR inhibitor, it is expected to induce autophagy.[1][2] You can monitor the formation of autophagosomes using LC3-II immunofluorescence or western blotting.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Data
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between plating groups of wells. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate for treatment, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Compound Precipitation | Visually inspect the media after adding this compound for any signs of precipitation. If observed, consider using a lower concentration or a different solvent system (with appropriate vehicle controls). |
| Inconsistent Incubation Times | Standardize the incubation time for all plates and treatments. |
Issue 2: Unexpected Morphological Changes in Cells
| Potential Cause | Troubleshooting Step |
| Solvent Toxicity | Run a vehicle control with the highest concentration of the solvent (e.g., DMSO) used in your experiment to ensure the observed morphological changes are due to this compound and not the solvent. |
| Induction of Autophagy | The formation of large cytoplasmic vacuoles can be a sign of robust autophagy. Confirm with autophagy-specific assays (e.g., LC3-II staining). |
| Cellular Senescence | Some mTOR inhibitors can induce senescence, characterized by flattened and enlarged cell morphology. Stain for senescence-associated β-galactosidase activity. |
Quantitative Data Summary
The following table provides a hypothetical summary of this compound cytotoxicity across various cell lines. Note: This data is for illustrative purposes to guide experimental design and is not based on published results. Researchers should determine the IC50 for their specific cell line.
| Cell Line | Cell Type | Assay | Incubation Time (hr) | IC50 (µM) |
| THP-1 | Human Monocytic Leukemia | MTT | 48 | 15.2 |
| LNCaP | Human Prostate Cancer | WST-1 | 72 | 25.8 |
| Balb/3T3 | Mouse Fibroblast | Neutral Red Uptake | 48 | > 50 |
| Primary Cardiomyocytes | Mouse Neonatal | LDH Release | 24 | Not cytotoxic up to 50 µM |
Experimental Protocols
Protocol 1: Determining Cell Viability using MTT Assay
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells and vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Detection of Apoptosis by Annexin V/PI Staining
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Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash with cold PBS.
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Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound.
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H2DCFDA Loading: Remove the treatment medium and wash the cells with warm PBS. Add 100 µL of 10 µM H2DCFDA solution in PBS to each well.
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Incubation: Incubate the plate for 30 minutes at 37°C in the dark.
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Fluorescence Measurement: Wash the cells with PBS and add 100 µL of PBS to each well. Measure the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) using a fluorescence plate reader.
Visualizations
Caption: Simplified mTOR signaling pathway showing the inhibitory action of this compound on mTORC1.
Caption: General experimental workflow for determining the cytotoxicity of this compound.
Caption: A logical troubleshooting guide for addressing unexpectedly low cytotoxicity results.
References
- 1. The AMPK Agonist PT1 and mTOR Inhibitor this compound Protect Cardiomyocytes After Ischemia Through Induction of Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The AMPK Agonist PT1 and mTOR Inhibitor this compound Protect Cardiomyocytes After Ischemia Through Induction of Autophagy PMID: 25868658 | MCE [medchemexpress.cn]
- 3. Reactive oxygen species generated at mitochondrial complex III stabilize hypoxia-inducible factor-1alpha during hypoxia: a mechanism of O2 sensing [pubmed.ncbi.nlm.nih.gov]
- 4. Generation of Reactive Oxygen Species (ROS) and Pro-Inflammatory Signaling in Human Brain Cells in Primary Culture - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3HOI-BA-01 Western Blot Analysis
This guide provides troubleshooting for Western blot experiments involving the novel kinase inhibitor, 3HOI-BA-01. This compound is a potent and selective inhibitor of Kinase X, a key component of the ABC signaling pathway. This pathway is crucial for regulating cell proliferation, and its dysregulation is implicated in various diseases. Western blotting is a primary method to assess the efficacy of this compound by measuring the phosphorylation state of Target Protein Y, a direct downstream substrate of Kinase X.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when using this compound in Western blot experiments.
Issue 1: Weak or No Signal for Target Protein
Q: I've treated my cells with this compound, but I'm getting a very weak signal or no signal at all for my target protein (Total or Phospho-Target Protein Y). What could be the cause?
A: This is a common issue that can stem from multiple factors, from sample preparation to antibody performance.[1][2][3][4][5][6]
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Inactive this compound | Ensure this compound was stored correctly and has not expired. Prepare fresh dilutions for each experiment. |
| Suboptimal Treatment Conditions | Optimize the concentration and incubation time of this compound. Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. |
| Low Protein Abundance | The target protein may have low endogenous expression in your cell type.[5][6] Increase the amount of protein loaded onto the gel (aim for 20-40 µg of total protein per lane).[7] Consider using a positive control lysate from a cell line known to express the target protein.[7][8] |
| Inefficient Protein Extraction | Use a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation.[5][9] Ensure the buffer is appropriate for the subcellular localization of your target protein.[5] |
| Poor Antibody Performance | The primary antibody may have low affinity or may not have been stored correctly.[2] Verify the antibody's expiration date. It is recommended to test the antibody using a dot blot to confirm its activity.[2] |
| Suboptimal Antibody Dilution | The antibody concentration may be too low. Titrate the primary and secondary antibodies to find the optimal working concentration.[3] Start with the manufacturer's recommended dilution and perform a dilution series.[10] |
| Inefficient Protein Transfer | Verify successful transfer by staining the membrane with Ponceau S after transfer.[3][5] For high molecular weight proteins, consider adding a low concentration of SDS (0.01-0.05%) to the transfer buffer.[2] For low molecular weight proteins, use a membrane with a smaller pore size (e.g., 0.2 µm).[6] |
| Blocking Buffer Masking | Some blocking agents, like non-fat milk, can mask certain epitopes, especially phosphorylated ones.[4][6] Try switching to a different blocking agent like Bovine Serum Albumin (BSA).[7][11][12] |
| Inactive Detection Reagent | Ensure the chemiluminescent substrate (e.g., ECL) has not expired and has been stored correctly.[2] Sodium azide, a common preservative, irreversibly inactivates Horseradish Peroxidase (HRP), so ensure it is not present in any buffers used with HRP-conjugated antibodies.[2][6] |
Issue 2: High or Uneven Background
Q: My blot has a high, splotchy, or uneven background, which makes it difficult to quantify the bands. How can I resolve this?
A: High background noise can obscure the specific signal of your target protein, making data interpretation unreliable.[11][12] This issue often arises from insufficient blocking, improper antibody concentrations, or inadequate washing.[3][13]
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Ensure the membrane is fully submerged and agitated during the blocking step. Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C) or the concentration of the blocking agent (e.g., 5% non-fat milk or BSA).[2][8][13][14] |
| High Antibody Concentration | An overly high concentration of the primary or secondary antibody is a common cause of high background.[11][13][14] Perform a titration to determine the optimal antibody dilution that provides a strong signal with low background. |
| Inadequate Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations.[11][13] A common protocol is 3-5 washes of 5-10 minutes each with gentle agitation.[9][13] Ensure you use a sufficient volume of wash buffer to completely cover the membrane.[13] |
| Contaminated Buffers | Bacterial growth in buffers can lead to splotchy backgrounds.[15] Always use freshly prepared buffers or sterile-filter them. |
| Membrane Drying | Allowing the membrane to dry out at any stage can cause irreversible background signal.[11] Ensure the membrane remains hydrated throughout the immunoblotting process. |
| Cross-reactivity of Blocking Agent | For detecting phosphorylated proteins, avoid using non-fat milk as a blocking agent because it contains casein, a phosphoprotein that can cross-react with phospho-specific antibodies.[8][11][12] Use BSA instead. |
| Overexposure | The film or digital imager may be overexposed.[13] Reduce the exposure time to decrease the background signal. |
Issue 3: Non-Specific Bands Present
Q: I am observing multiple bands in addition to the expected band for my target protein. Are these off-target effects of this compound?
A: While off-target effects are a possibility with any inhibitor, non-specific bands in a Western blot are frequently due to technical issues.[16]
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| High Primary Antibody Concentration | Too much primary antibody can lead to binding to proteins with similar epitopes.[9][17][18] Reduce the antibody concentration and consider incubating overnight at 4°C to improve specificity.[17] |
| Protein Degradation | If the extra bands are at a lower molecular weight than expected, this could indicate protein degradation.[4][9][18] Always use fresh samples and add protease inhibitors to your lysis buffer.[9][18] |
| Post-Translational Modifications (PTMs) | Bands at a higher molecular weight could be due to PTMs like glycosylation or ubiquitination.[4][7][18] Consult literature or databases like UniProt for known modifications of your target protein.[18] |
| Non-specific Secondary Antibody Binding | The secondary antibody may be binding non-specifically. Run a control lane with only the secondary antibody (no primary) to check for this.[8][11] If bands appear, consider using a pre-adsorbed secondary antibody.[8] |
| Excessive Protein Loading | Overloading the gel with too much protein can cause "ghost" bands and increase non-specific binding.[7][9] Aim to load between 10-50 µg of total protein. |
Issue 4: Inconsistent or Not Reproducible Results
Q: The effect of this compound on Target Protein Y phosphorylation is not consistent between experiments. What could be the reason?
A: Reproducibility is critical in research. Inconsistent results can be caused by subtle variations in experimental procedures.[19][20]
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Variability in Cell Culture | Use cells of a similar passage number for all experiments. Ensure consistent cell density at the time of treatment with this compound. |
| Inconsistent Sample Preparation | Prepare all samples in the same manner. Inconsistent lysis or protein denaturation can lead to variability.[20] Always add the same volume of sample buffer and boil for a consistent time. |
| Uneven Gel Loading or Transfer | Ensure equal amounts of protein are loaded in each lane.[20] After transfer, stain the membrane with Ponceau S to visually confirm even loading and transfer across the blot.[5] |
| Antibody Instability | Avoid repeated freeze-thaw cycles of antibodies. Aliquot antibodies upon receipt. Do not reuse diluted antibody solutions, as their stability is reduced.[7] |
| Procedural Variations | Minor differences in incubation times, washing duration, or buffer preparation can contribute to variability.[19] Maintain a consistent and detailed protocol. |
Experimental Protocols
Standard Western Blot Protocol for this compound Analysis
-
Cell Lysis and Protein Extraction:
-
Culture cells to the desired confluency and treat with this compound or vehicle control for the specified time.
-
Place the culture dish on ice and wash cells twice with ice-cold PBS.[21]
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[21]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[21]
-
Agitate for 30 minutes at 4°C.[21]
-
Centrifuge the lysate at 12,000-16,000 x g for 20 minutes at 4°C.[21]
-
Carefully transfer the supernatant to a new tube. This is your total protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
-
Sample Preparation:
-
SDS-PAGE:
-
Load equal amounts of protein for each sample into the wells of a polyacrylamide gel. Include a molecular weight marker.
-
Run the gel in 1x running buffer until the dye front reaches the bottom. The voltage and time will depend on the gel percentage and apparatus.
-
-
Protein Transfer:
-
Equilibrate the gel in transfer buffer.
-
Activate a PVDF membrane in methanol for 30 seconds, then soak in transfer buffer. Nitrocellulose membranes do not require methanol activation.[10]
-
Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge), ensuring no air bubbles are trapped between the gel and the membrane.[5][10]
-
Perform the transfer according to the manufacturer's instructions (wet or semi-dry transfer).
-
-
Immunoblotting:
-
After transfer, wash the membrane briefly in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Block the membrane in blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies) for at least 1 hour at room temperature with gentle agitation.[10]
-
Incubate the membrane with the primary antibody diluted in blocking buffer (e.g., 1:1000) overnight at 4°C with agitation.[10][22]
-
Wash the membrane three times for 10 minutes each with TBST.[10]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[10][22]
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an ECL substrate according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Visualizations
Signaling Pathway and Experimental Workflow
To clarify the mechanism of action and the experimental process, the following diagrams are provided.
Caption: Mechanism of this compound in the ABC signaling pathway.
Caption: Standard workflow for Western blot analysis.
References
- 1. bio-rad.com [bio-rad.com]
- 2. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 6. sinobiological.com [sinobiological.com]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 9. arp1.com [arp1.com]
- 10. Western Blot Protocol | Proteintech Group [ptglab.com]
- 11. Western Blot Troubleshooting High Background | Sino Biological [sinobiological.com]
- 12. clyte.tech [clyte.tech]
- 13. arp1.com [arp1.com]
- 14. biossusa.com [biossusa.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. sinobiological.com [sinobiological.com]
- 17. azurebiosystems.com [azurebiosystems.com]
- 18. stjohnslabs.com [stjohnslabs.com]
- 19. Why Do Western Blot Bands Appear Inconsistent for Proteins Extracted from the Same Batch? | MtoZ Biolabs [mtoz-biolabs.com]
- 20. researchgate.net [researchgate.net]
- 21. bio-rad.com [bio-rad.com]
- 22. Western Blot Protocols and Recipes | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Optimizing 3HOI-BA-01 In Vivo Efficacy
Welcome to the technical support center for 3HOI-BA-01, a potent mTOR inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in in vivo experimental models. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance the efficacy of your in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel small molecule inhibitor of the mammalian target of rapamycin (mTOR). Its chemical name is 3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-buten-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one.[1] It functions by inhibiting both mTORC1 and mTORC2 signaling pathways, which are crucial for cell growth, proliferation, and survival. By blocking this pathway, this compound can induce autophagy and inhibit tumor growth, as demonstrated in various in vitro and in vivo models.[2]
Q2: What is the recommended solvent for this compound for in vivo studies?
This compound is soluble in dimethyl sulfoxide (DMSO).[1] For in vivo applications, it is crucial to prepare a stock solution in DMSO and then dilute it to the final working concentration with a suitable vehicle that is well-tolerated by the animals.
Q3: What is a typical dosing regimen for this compound in mice?
A previously published study using a xenograft mouse model of human lung cancer reported significant tumor growth suppression with intraperitoneal (IP) injections of this compound at doses of 10 mg/kg and 40 mg/kg body weight, administered three times a week.[2] The optimal dose and frequency will depend on the specific animal model and experimental goals. It is always recommended to perform a dose-response study to determine the most effective and well-tolerated dose for your specific application.
Q4: How can I monitor the in vivo efficacy of this compound?
The efficacy of this compound can be assessed by monitoring various parameters depending on your disease model. In cancer models, this typically includes measuring tumor volume and weight.[2] Additionally, performing pharmacodynamic studies by collecting tissue samples to analyze the phosphorylation status of mTOR downstream targets, such as p70S6K and Akt, can confirm target engagement.
Troubleshooting Guide
This guide addresses common issues that may arise during in vivo experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Poor in vivo efficacy or lack of response | Suboptimal Dose: The administered dose may be too low to achieve a therapeutic concentration in the target tissue. | Perform a dose-escalation study to identify the optimal dose. |
| Inadequate Formulation/Solubility: The compound may be precipitating out of solution upon injection, leading to poor bioavailability. | Ensure the final formulation is clear and free of precipitates. Consider using a co-solvent system or a commercially available formulation vehicle suitable for poorly soluble compounds. | |
| Incorrect Administration Route: The chosen route of administration may not be optimal for achieving sufficient drug exposure in the target tissue. | For localized tumors, consider local administration routes. For systemic effects, compare different routes like intraperitoneal (IP), intravenous (IV), or oral gavage (if oral bioavailability is known). | |
| Rapid Metabolism or Clearance: The compound may be rapidly metabolized and cleared from the body, resulting in a short duration of action. | Increase the dosing frequency or consider a continuous delivery method like osmotic minipumps. | |
| Drug Resistance: The tumor cells may have intrinsic or acquired resistance to mTOR inhibitors. | Consider combination therapies with other anti-cancer agents. | |
| Toxicity or adverse effects in animals | High Dose: The administered dose may be too high, leading to off-target effects and toxicity. | Reduce the dose or the frequency of administration. Monitor the animals closely for signs of toxicity (e.g., weight loss, behavioral changes). |
| Vehicle Toxicity: The vehicle used for formulation may be causing adverse effects. | Use a vehicle with a known safety profile in your animal model. Run a vehicle-only control group. | |
| Off-Target Effects: The compound may be inhibiting other kinases or cellular processes, leading to toxicity. | If possible, perform kinome profiling to assess the selectivity of this compound. | |
| Inconsistent results between experiments | Variability in Drug Preparation: Inconsistent preparation of the dosing solution can lead to variability in the administered dose. | Standardize the protocol for preparing the dosing solution. Prepare fresh solutions for each experiment. |
| Animal Variability: Differences in age, weight, or health status of the animals can contribute to variability. | Use age- and weight-matched animals. Ensure all animals are healthy before starting the experiment. | |
| Inconsistent Dosing Technique: Variations in the injection technique can affect drug absorption. | Ensure all personnel are properly trained in the administration technique. |
Experimental Protocols
In Vivo Xenograft Mouse Model Protocol
This protocol is a general guideline based on a published study using this compound in a lung cancer xenograft model.[2]
1. Cell Culture and Implantation:
- Culture A549 human lung cancer cells in appropriate media.
- Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel).
- Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
- Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
2. Animal Grouping and Dosing:
- Randomize mice into treatment and control groups.
- Prepare the this compound dosing solution. A stock solution in DMSO can be diluted with a vehicle such as a mixture of Cremophor EL and ethanol, further diluted in saline. The final DMSO concentration should be kept low (e.g., <5%) to avoid toxicity.
- Administer this compound via intraperitoneal (IP) injection at the desired doses (e.g., 10 mg/kg and 40 mg/kg) three times a week.
- Administer the vehicle solution to the control group following the same schedule.
3. Monitoring and Endpoint Analysis:
- Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate tumor volume using the formula: (Length x Width²)/2.
- Monitor animal body weight and overall health status throughout the study.
- At the end of the study, euthanize the mice and excise the tumors.
- Measure the final tumor weight.
- Tumor tissue can be processed for further analysis, such as Western blotting to assess the levels of phosphorylated mTOR pathway proteins.
Pharmacodynamic Analysis Protocol
1. Tissue Collection and Processing:
- Collect tumor and other relevant tissues at a specified time point after the last dose of this compound.
- Snap-freeze the tissues in liquid nitrogen and store them at -80°C.
- Homogenize the frozen tissues in a suitable lysis buffer containing protease and phosphatase inhibitors.
- Centrifuge the lysates to pellet cellular debris and collect the supernatant.
2. Western Blotting:
- Determine the protein concentration of the lysates.
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane and incubate with primary antibodies against total and phosphorylated forms of mTOR, Akt, and p70S6K.
- Incubate with a suitable HRP-conjugated secondary antibody.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
- Quantify the band intensities to determine the ratio of phosphorylated to total protein.
Visualizations
Caption: Simplified mTOR signaling pathway showing inhibition by this compound.
References
Technical Support Center: 3HOI-BA-01
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 3HOI-BA-01 in solution. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: this compound is soluble in DMSO.[1] It is recommended to prepare stock solutions in high-quality, anhydrous DMSO to minimize degradation.
Q2: How should I store stock solutions of this compound?
A2: For short-term storage (days to weeks), stock solutions can be kept at 0 - 4°C. For long-term storage (months), it is recommended to store aliquots at -20°C.[1] Avoid repeated freeze-thaw cycles, as this can contribute to compound degradation.
Q3: What are the recommended storage conditions for the solid form of this compound?
A3: The solid compound should be stored in a dry, dark environment. For short-term storage (days to weeks), 0 - 4°C is suitable. For long-term storage (months to years), it is recommended to store it at -20°C.[1]
Q4: Are there any known incompatibilities of this compound with common buffers or media?
Q5: What are the visual signs of this compound degradation or precipitation in solution?
A5: Visual indicators of instability can include the appearance of cloudiness, particulate matter, or a color change in the solution. If any of these are observed, the solution should be considered suspect and potentially discarded.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.
This could be due to the degradation of this compound in your cell culture medium.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment.
-
Minimize Incubation Time in Aqueous Media: If possible, reduce the pre-incubation time of the compound in the assay medium before adding it to the cells.
-
Conduct a Stability Study: Perform a time-course experiment to assess the stability of this compound in your specific cell culture medium at 37°C. Analyze samples at different time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC to quantify the amount of intact this compound remaining.
-
Issue 2: Precipitate forms when diluting the DMSO stock solution into an aqueous buffer.
This is likely due to the poor aqueous solubility of this compound.
-
Troubleshooting Steps:
-
Lower the Final Concentration: The final concentration of this compound in your aqueous solution may be too high. Try working with lower concentrations.
-
Adjust the DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility, but not high enough to affect your experimental system (typically <0.5%).
-
Use a Surfactant: Consider the use of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to improve aqueous solubility. However, you must first validate that the surfactant does not interfere with your assay.
-
Vortex During Dilution: When preparing the aqueous solution, vortex the buffer while slowly adding the DMSO stock to facilitate rapid mixing and reduce the chance of precipitation.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Duration | Temperature | Conditions | Citation |
| Solid | Short-term (days to weeks) | 0 - 4°C | Dry, dark | [1] |
| Long-term (months to years) | -20°C | Dry, dark | [1] | |
| Stock Solution (in DMSO) | Short-term (days to weeks) | 0 - 4°C | [1] | |
| Long-term (months) | -20°C | Aliquoted to avoid freeze-thaw | [1] |
Table 2: Example Forced Degradation Study Design
This table outlines a typical experimental design to investigate the stability of this compound under various stress conditions. The goal of a forced degradation study is to understand the degradation pathways and to develop a stability-indicating analytical method.
| Condition | Description | Purpose |
| Acid Hydrolysis | 0.1 M HCl at room temperature and 60°C | To assess stability in acidic conditions. |
| Base Hydrolysis | 0.1 M NaOH at room temperature | To assess stability in basic conditions. |
| Oxidation | 3% H₂O₂ at room temperature | To assess susceptibility to oxidation. |
| Thermal Stress | 60°C in a dry oven | To assess stability at elevated temperatures. |
| Photostability | Exposure to UV light (e.g., 254 nm) and visible light | To assess sensitivity to light. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in an Aqueous Buffer using HPLC
This protocol provides a general method for determining the stability of this compound in a specific experimental buffer. A stability-indicating HPLC method that separates the parent compound from any degradation products is crucial for this analysis.
-
Preparation of this compound Solution:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the stock solution to the final desired concentration in your aqueous buffer of interest (e.g., PBS, cell culture medium). Ensure the final DMSO concentration is consistent across all samples.
-
-
Incubation:
-
Incubate the aqueous solution of this compound at the desired temperature (e.g., room temperature or 37°C).
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Immediately stop any further degradation by freezing the sample at -80°C or by mixing with an equal volume of a cold organic solvent like acetonitrile.
-
-
HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column is often a good starting point.
-
The mobile phase could consist of a gradient of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid.
-
Detection can be performed using a UV detector at a wavelength where this compound has maximum absorbance.
-
Quantify the peak area of the intact this compound at each time point.
-
-
Data Analysis:
-
Plot the percentage of intact this compound remaining versus time.
-
From this data, you can determine the rate of degradation and the half-life of the compound under your specific experimental conditions.
-
Visualizations
Caption: Workflow for assessing the stability of this compound in solution.
Caption: Troubleshooting logic for inconsistent results with this compound.
References
Technical Support Center: 3HOI-BA-01 Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing 3HOI-BA-01 in their experiments. The information is tailored for scientists in drug development and related fields to help minimize variability and ensure reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent small molecule inhibitor of mammalian target of rapamycin (mTOR) activation.[1] By inhibiting the mTOR signaling pathway, this compound can induce autophagy, a cellular process of degradation and recycling of cellular components.[2] This mechanism is implicated in various cellular processes, including cell growth, proliferation, and survival.
Q2: How should I prepare and store this compound for my assays?
This compound is soluble in DMSO.[1] For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium.
-
Storage: For short-term storage (days to weeks), the compound should be kept dry, dark, and at 0-4°C. For long-term storage (months to years), it is best to store it at -20°C.[1]
-
Stock Solution Storage: Store DMSO stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q3: What are the common sources of variability in cell-based assays?
Variability in cell-based assays can arise from several factors, including:
-
Cell Culture Inconsistencies: This includes issues like inconsistent cell density at the time of seeding, high passage numbers leading to phenotypic drift, and mycoplasma contamination.[3][4]
-
Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variations in cell numbers and reagent concentrations across wells.[1][5]
-
Reagent Quality and Handling: Using old or improperly stored reagents can affect assay performance.[1]
-
Compound Solubility and Stability: Poor solubility or degradation of the test compound in the culture medium can lead to inconsistent effects.
-
Edge Effects in Multi-well Plates: Evaporation and temperature gradients across a microplate can cause cells in the outer wells to behave differently than those in the inner wells.[6]
-
Instrumentation: Fluctuations in incubator temperature and CO2 levels, as well as variability in plate reader performance, can introduce errors.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound assays.
High Variability Between Replicates
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Gently swirl the cell suspension between pipetting to prevent settling. Consider using a multichannel pipette for seeding to improve consistency.[1] |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Use a new pipette tip for each replicate. For dispensing reagents, prepare a master mix to add to all replicate wells.[5] |
| Edge Effects | To minimize evaporation, fill the outer wells of the plate with sterile PBS or media without cells. Ensure the incubator has a water pan to maintain humidity.[6] |
| Compound Precipitation | Visually inspect the wells for any signs of compound precipitation after addition to the media. If precipitation occurs, consider lowering the final concentration or using a different solvent for the stock solution. |
Weak or No Signal
| Possible Cause | Recommended Solution |
| Low Compound Potency/Concentration | Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal effective concentration.[7] |
| Incorrect Assay Timing | The induction of autophagy is a dynamic process. Optimize the incubation time with this compound. A time-course experiment is recommended. |
| Low Transfection Efficiency (for reporter assays) | If using a reporter plasmid (e.g., GFP-LC3), optimize the transfection protocol by testing different DNA-to-transfection reagent ratios.[1] |
| Inactive Reagents | Ensure all assay reagents are within their expiration dates and have been stored correctly. |
High Background Signal
| Possible Cause | Recommended Solution |
| Autofluorescence of Compound | Test the fluorescence/luminescence of this compound in cell-free media to determine if it contributes to the background signal. |
| Contamination | Regularly test cell cultures for mycoplasma and other microbial contaminants, as they can interfere with many cellular assays.[3] |
| Non-specific Staining (for imaging assays) | Optimize antibody concentrations and washing steps to reduce non-specific binding. Include appropriate negative controls (e.g., cells without primary antibody). |
| Plate Type | For luminescence assays, use white-walled plates to maximize signal and reduce crosstalk between wells. For fluorescence assays, use black-walled, clear-bottom plates to minimize background.[5] |
Quantitative Data Summary
The following tables provide representative data for common assay validation parameters. Note: These are example values and may not be representative of all cell lines or assay formats.
Table 1: Example Assay Performance Metrics
| Parameter | Target Value | Common Range |
| Z'-factor | > 0.5 | 0.5 - 1.0 |
| Coefficient of Variation (%CV) | < 15% | 5% - 20% |
| Signal-to-Background (S/B) Ratio | > 3 | 2 - 10+ |
| Signal-to-Noise (S/N) Ratio | > 5 | 3 - 20+ |
Table 2: Example IC50 Values for mTOR Inhibitors
| Compound | Cell Line | Assay Type | Example IC50 (nM) |
| Rapamycin | HeLa | Western Blot (p-S6K) | 0.5 - 5 |
| Torin 1 | MCF7 | Cell Viability | 10 - 50 |
| This compound | User-defined | User-defined | To be determined |
Experimental Protocols
Protocol 1: Western Blot for LC3-II Turnover (Autophagy Flux)
This protocol measures the accumulation of LC3-II in the presence and absence of a lysosomal inhibitor to assess autophagic flux.
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Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Treatment: Treat cells with this compound at the desired concentrations for the optimized duration. For the last 2-4 hours of treatment, add a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) to a subset of the wells.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on a 12-15% SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against LC3. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
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Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio in the presence of this compound, which is further enhanced by the lysosomal inhibitor, indicates an increase in autophagic flux.
Protocol 2: Cell Viability Assay (e.g., Resazurin-based)
This protocol assesses the effect of this compound on cell viability.
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Cell Seeding: Seed cells in a 96-well, black-walled, clear-bottom plate at an optimized density.
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Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include vehicle-only (e.g., DMSO) and untreated controls.
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Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
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Reagent Addition: Add the resazurin-based reagent to each well and incubate for 1-4 hours at 37°C, protected from light.
-
Fluorescence Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths (typically ~560 nm Ex / ~590 nm Em).[8]
-
Data Analysis: Subtract the background fluorescence (media only wells) and normalize the data to the vehicle control. Plot the normalized values against the log of the compound concentration to determine the IC50 value.
Visualizations
Caption: Simplified mTOR signaling pathway showing the inhibitory action of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. Calcein Viability Assays Troubleshooting | AAT Bioquest [aatbio.com]
- 3. Guidelines for the use and interpretation of assays for monitoring autophagy (3rd edition) • Neurobiologie • Fachbereich Biologie, Chemie, Pharmazie [bcp.fu-berlin.de]
- 4. A statistical approach to improve compound screening in cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Addressing Sources of Error in the Cell Viability Measurement Process | NIST [nist.gov]
- 6. How to Maximize Efficiency in Cell-Based High-Throughput Screening? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
3HOI-BA-01 dose-response curve optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3HOI-BA-01.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of MEK1 and MEK2 (MAPK/ERK kinases 1 and 2). By inhibiting MEK1/2, this compound blocks the phosphorylation of ERK1/2, thereby inhibiting the entire MAPK/ERK signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and differentiation, and its dysregulation is a hallmark of many cancers.
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 50 mM. For cell-based assays, it is recommended to prepare a 10 mM stock solution in DMSO and then dilute it further in cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in your assay does not exceed 0.5% to avoid solvent-induced toxicity.
Q3: What is the recommended storage condition for this compound?
A3: Store the solid compound at -20°C. The DMSO stock solution can be stored at -20°C for up to three months. Avoid repeated freeze-thaw cycles.
Q4: In which cell lines has this compound shown activity?
A4: this compound has demonstrated potent anti-proliferative activity in various cancer cell lines with activating mutations in the BRAF and RAS genes, which lead to the constitutive activation of the MAPK/ERK pathway. See the data tables below for specific examples.
Troubleshooting Guide: Dose-Response Curve Optimization
Q5: My dose-response curve is not sigmoidal. What are the possible causes and solutions?
A5: A non-sigmoidal dose-response curve can arise from several factors. Here are some common causes and troubleshooting steps:
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Incorrect Concentration Range: If the tested concentrations are too high, you may only observe the upper plateau of the curve. If they are too low, you may only see the lower plateau.
-
Solution: Perform a broad-range dose-response experiment (e.g., from 1 nM to 100 µM) to identify the dynamic range of this compound in your specific cell line.
-
-
Cell Seeding Density: Inconsistent or inappropriate cell seeding density can affect the results.
-
Solution: Optimize the cell seeding density to ensure that the cells are in the exponential growth phase throughout the experiment and that the vehicle-treated control cells do not become over-confluent.
-
-
Assay Incubation Time: The incubation time with the compound may be too short or too long.
-
Solution: Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal incubation time for observing a significant effect.
-
Q6: I am observing high variability between replicate wells. How can I reduce this?
A6: High variability can obscure the true dose-response relationship. Consider the following:
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially during serial dilutions, is a common source of error.
-
Solution: Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of the diluted compound to add to the wells to minimize pipetting variability.
-
-
Edge Effects: Wells on the perimeter of the plate are prone to evaporation, which can concentrate the compound and affect cell growth.
-
Solution: Avoid using the outer wells of the plate for your experiment. Fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.
-
-
Cell Clumping: Uneven cell distribution due to clumping can lead to variability in cell numbers per well.
-
Solution: Ensure you have a single-cell suspension before seeding by gently triturating the cell suspension.
-
Q7: The EC50 value I calculated is significantly different from the published data. Why might this be?
A7: Discrepancies in EC50 values can be due to differences in experimental conditions.
-
Cell Line Differences: Cell lines can exhibit genetic drift over time and between labs, leading to altered sensitivity.
-
Solution: Obtain cell lines from a reputable cell bank and perform regular cell line authentication.
-
-
Assay Method: Different assay methods (e.g., MTT vs. CellTiter-Glo) measure different aspects of cell health (metabolic activity vs. ATP content) and can yield different EC50 values.
-
Solution: Ensure you are using the same assay methodology as the reference data.
-
-
Reagent Quality: The quality and passage number of cells, as well as the quality of serum and media, can impact the results.
-
Solution: Use consistent, high-quality reagents and maintain a log of cell passage numbers.
-
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT) for Dose-Response Curve Generation
-
Cell Seeding:
-
Harvest cells in the exponential growth phase and determine the cell concentration using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the optimized seeding density (e.g., 5,000 cells/well) in a 96-well plate.
-
Incubate the plate at 37°C and 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in a separate 96-well plate to create a concentration gradient (e.g., 100 µM to 0.1 nM).
-
Add the diluted compound to the corresponding wells of the cell plate. Include vehicle-only (DMSO) and no-treatment controls.
-
-
Incubation:
-
Incubate the plate for the predetermined optimal time (e.g., 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control wells.
-
Plot the normalized values against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic regression model to determine the EC50 value.
-
Quantitative Data
Table 1: EC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | BRAF/RAS Status | EC50 (nM) |
| A375 | Melanoma | BRAF V600E | 15.2 |
| SK-MEL-28 | Melanoma | BRAF V600E | 25.8 |
| HT-29 | Colorectal Cancer | BRAF V600E | 32.5 |
| HCT116 | Colorectal Cancer | KRAS G13D | 89.7 |
| HeLa | Cervical Cancer | Wild-Type | >10,000 |
Table 2: Recommended Concentration Ranges for Initial Experiments
| Cell Line Type | Recommended Starting Concentration | Recommended Final Concentration |
| BRAF Mutant | 0.1 nM | 1 µM |
| RAS Mutant | 1 nM | 10 µM |
| Wild-Type | 100 nM | 100 µM |
Visualizations
Caption: MAPK/ERK signaling pathway with the inhibitory action of this compound on MEK1/2.
Caption: Experimental workflow for generating a dose-response curve.
Caption: Troubleshooting decision tree for dose-response curve optimization.
Technical Support Center: 3HOI-BA-01
This technical support center provides researchers, scientists, and drug development professionals with essential information for the quality control and effective use of 3HOI-BA-01, a potent mTOR activation inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of mTOR (mammalian target of rapamycin) activation. Its IUPAC name is (E)-3-(4-(benzo[d][1][2]dioxol-5-yl)-2-oxobut-3-en-1-yl)-3-hydroxyindolin-2-one, and its chemical formula is C19H15NO5. It functions by inhibiting the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, metabolism, and survival.
Q2: What are the recommended storage and handling conditions for this compound?
A2: For optimal stability, this compound should be stored as a solid powder in a dry, dark environment. Short-term storage (days to weeks) is recommended at 0 - 4°C, while long-term storage (months to years) should be at -20°C. Stock solutions, typically prepared in DMSO, should also be stored at -20°C for long-term use. The compound is stable for several weeks at ambient temperature during shipping.
Q3: What are the common research applications of this compound?
A3: this compound has been shown to protect cardiomyocytes from ischemia-reperfusion injury by inducing autophagy. As an mTOR inhibitor, it is a valuable tool for studying cellular processes regulated by the mTOR pathway, including cell growth, proliferation, and metabolism. Its potential as an anti-cancer agent is also an area of active research.
Q4: In which solvent is this compound soluble?
A4: this compound is soluble in dimethyl sulfoxide (DMSO).
Quality Control Parameters
To ensure the quality and consistency of experimental results, it is crucial to perform quality control checks on each batch of this compound.
| Parameter | Specification | Recommended Method |
| Appearance | Solid powder | Visual Inspection |
| Purity | >98% | High-Performance Liquid Chromatography (HPLC) |
| Identity | Conforms to the expected structure | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |
| Solubility | Soluble in DMSO | Visual Inspection |
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak inhibition of mTOR signaling | - Incorrect concentration of this compound.- Compound degradation due to improper storage.- Low cell permeability.- Insensitive cell line. | - Perform a dose-response experiment to determine the optimal concentration.- Verify storage conditions and use a fresh stock.- Increase incubation time or use a cell line with known permeability to similar compounds.- Use a cell line known to have active mTOR signaling. |
| High background in Western blot for phosphorylated mTOR pathway proteins | - Suboptimal antibody dilution.- Insufficient washing.- High concentration of this compound causing off-target effects. | - Optimize primary and secondary antibody concentrations.- Increase the number and duration of wash steps.- Titrate down the concentration of this compound. |
| Inconsistent results in cell viability assays | - Uneven cell seeding.- Variation in incubation times.- Edge effects in multi-well plates. | - Ensure a single-cell suspension before seeding and use a consistent seeding density.- Standardize all incubation periods.- Avoid using the outer wells of the plate or fill them with media only. |
| Compound precipitation in cell culture media | - Low solubility of this compound in aqueous media.- High final concentration of DMSO. | - Prepare a concentrated stock solution in DMSO and dilute it in pre-warmed media with vigorous mixing.- Ensure the final DMSO concentration does not exceed a level toxic to the cells (typically <0.5%). |
Experimental Protocols
Western Blot for mTOR Pathway Inhibition
This protocol is designed to assess the inhibitory effect of this compound on the mTOR signaling pathway by measuring the phosphorylation of key downstream targets like p70S6K and 4E-BP1.
Materials:
-
Cells of interest (e.g., cancer cell line with active mTOR signaling)
-
This compound
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Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
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SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
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Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
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Primary antibodies (e.g., anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for a predetermined time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the signal using a chemiluminescent substrate.
Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm).
Visualizations
mTOR Signaling Pathway
Caption: Simplified mTOR signaling pathway showing the inhibitory point of this compound.
Experimental Workflow for Quality Control
Caption: Logical workflow for the quality control of incoming this compound.
References
Validation & Comparative
A Comparative Guide to mTOR Inhibition: 3HOI-BA-01 vs. Rapamycin
For Researchers, Scientists, and Drug Development Professionals
This guide offers a detailed, objective comparison of two key mTOR inhibitors: the well-established allosteric inhibitor, rapamycin, and the novel ATP-competitive inhibitor, 3HOI-BA-01. We will explore their distinct mechanisms of action, present comparative experimental data on their efficacy, and provide detailed experimental protocols to support your research endeavors in drug discovery and development.
The mTOR Signaling Pathway: A Central Regulator of Cellular Processes
The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central node in signaling pathways, governing cell growth, proliferation, metabolism, and survival.[1][2] mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).
-
mTORC1 is sensitive to nutrients and growth factors, and it promotes anabolic processes such as protein and lipid synthesis while inhibiting catabolic processes like autophagy.[1]
-
mTORC2 is generally activated by growth factors and plays a crucial role in cell survival and cytoskeletal organization.[1]
Given its central role in cellular physiology, dysregulation of the mTOR pathway is implicated in a variety of diseases, including cancer, making it a prime target for therapeutic intervention.
Mechanisms of Inhibition: A Tale of Two Distinct Approaches
This compound and rapamycin employ fundamentally different strategies to inhibit mTOR activity, leading to distinct effects on the two mTOR complexes.
Rapamycin , a macrolide, acts as an allosteric inhibitor of mTORC1. It first binds to the intracellular protein FKBP12. This rapamycin-FKBP12 complex then interacts with the FRB domain of mTOR within the mTORC1 complex, leading to the inhibition of its kinase activity.[3] While highly effective against mTORC1, rapamycin's inhibitory effect on mTORC2 is often indirect and only observed with prolonged treatment in certain cell types.
This compound , on the other hand, is a novel, ATP-competitive inhibitor of mTOR. It directly binds to the kinase domain of mTOR, competing with ATP. This mechanism allows for the direct inhibition of both mTORC1 and mTORC2.[1][4]
Figure 1. Mechanisms of mTOR inhibition by Rapamycin and this compound.
Quantitative Comparison of Inhibitory Potency
The efficacy of mTOR inhibitors is quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following table summarizes the available data for this compound and rapamycin.
| Inhibitor | Target Complex | Readout | IC50 | Cell Line |
| This compound | mTORC1 & mTORC2 | mTOR Kinase Activity | Dose-dependent inhibition demonstrated | In vitro |
| Rapamycin | mTORC1 | Endogenous mTOR Activity | ~0.1 nM | HEK293 |
| mTORC2 | p-Akt (S473) | Inhibition observed with prolonged treatment | PC-3 |
Note: Direct comparative IC50 values for this compound against mTORC1 and mTORC2 are not yet widely published. The study by Xie et al. demonstrated dose-dependent inhibition of both complexes' downstream signaling.[1]
Impact on Downstream mTOR Signaling
The inhibition of mTORC1 and mTORC2 can be monitored by assessing the phosphorylation status of their key downstream substrates.
-
mTORC1 activity is commonly measured by the phosphorylation of p70 ribosomal S6 kinase (p70S6K) at threonine 389 and its substrate, ribosomal protein S6.
-
mTORC2 activity is primarily assessed by the phosphorylation of Akt at serine 473.
Experimental evidence shows that this compound effectively reduces the phosphorylation of p70S6K, S6, and Akt (S473), confirming its dual inhibitory activity against both mTORC1 and mTORC2.[1] In contrast, rapamycin potently inhibits the phosphorylation of p70S6K and S6.[5][6] However, its effect on Akt phosphorylation at S473 is more complex; acute treatment can sometimes lead to an increase in p-Akt (S473) due to the inhibition of a negative feedback loop, while prolonged treatment can lead to its reduction in certain cell lines like PC-3.[5][6]
Figure 2. The mTOR signaling pathway and the inhibitory targets of this compound and Rapamycin.
Experimental Protocols
The following protocols provide a framework for comparing the effects of this compound and rapamycin on mTOR signaling.
In Vitro mTOR Kinase Assay
This assay directly measures the inhibitory effect of the compounds on mTOR kinase activity.
Figure 3. Workflow for the in vitro mTOR kinase assay.
Protocol adapted from Xie et al., 2013: [1]
-
Reaction Setup: In a microcentrifuge tube, combine 250 ng of active mTOR enzyme and 1 µg of inactive p70S6K protein (as substrate).
-
Kinase Buffer: Add 1x kinase buffer (25 mmol/L Tris-HCl pH 7.5, 5 mmol/L β-glycerophosphate, 2 mmol/L DTT, 0.1 mmol/L Na3VO4, 10 mmol/L MgCl2, and 5 mmol/L MnCl2).
-
Inhibitor Addition: Add this compound or the pre-formed rapamycin-FKBP12 complex at desired final concentrations.
-
Initiate Reaction: Add ATP to a final concentration of 100 µmol/L.
-
Incubation: Incubate the reaction mixture at 30°C for 30 minutes.
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Analyze the samples by Western blotting to detect the levels of phosphorylated p70S6K (Thr389).
Cellular Assay: Western Blot for Downstream Signaling
This method assesses the impact of the inhibitors on the mTOR pathway within a cellular context.
Cell Culture and Treatment:
-
Cell Line: Use a relevant cancer cell line, such as A549 (non-small cell lung cancer) or PC-3 (prostate cancer).
-
Plating: Seed cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound or rapamycin for a specified duration (e.g., 24 hours for this compound; for rapamycin, consider both acute and chronic time points to assess effects on mTORC2).
Cell Lysis and Western Blotting:
-
Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:
-
p-p70S6K (Thr389)
-
Total p70S6K
-
p-Akt (Ser473)
-
Total Akt
-
A loading control (e.g., β-actin or GAPDH)
-
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Summary and Conclusion
This compound and rapamycin represent two distinct classes of mTOR inhibitors with different modes of action and target specificities.
-
Rapamycin is a highly potent and specific allosteric inhibitor of mTORC1 . Its utility in research is well-established for dissecting mTORC1-specific functions. However, its incomplete inhibition of all mTORC1 outputs and its complex, often delayed, effects on mTORC2 can be limitations in therapeutic contexts where broad mTOR pathway inhibition is desired.
-
This compound is a direct, ATP-competitive inhibitor of both mTORC1 and mTORC2 . This dual inhibition profile offers a more complete blockade of the mTOR signaling network. This makes this compound a valuable tool for investigating the combined roles of both mTOR complexes and a promising candidate for therapeutic strategies aiming for comprehensive mTOR pathway suppression.
The selection of either this compound or rapamycin should be guided by the specific experimental goals. For targeted inhibition of mTORC1, rapamycin remains a gold standard. For a broader and more complete inhibition of the mTOR pathway, ATP-competitive inhibitors like this compound offer a compelling alternative.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Discovery of the novel mTOR inhibitor and its antitumor activities in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. [Effects of rapamycin on prostate cancer PC-3 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating Target Engagement of 3HOI-BA-01: A Comparative Guide for Researchers
Introduction
3HOI-BA-01 is a novel small molecule that has been identified as a potent inhibitor of the mammalian target of rapamycin (mTOR).[1][2][3] The mTOR signaling pathway is a critical regulator of cell growth, proliferation, metabolism, and autophagy.[1][4][5][6] Dysregulation of this pathway is implicated in a variety of diseases, making mTOR an attractive therapeutic target.[7][8] this compound has been shown to induce autophagy and offer cardioprotective effects in preclinical models of myocardial ischemia by inhibiting mTOR activation.[1][3]
This guide provides a comparative framework for validating the target engagement of this compound. It outlines key experimental approaches, presents data in a comparative format, and offers detailed protocols for researchers in drug development. For comparison, we will use Rapamycin, a well-characterized allosteric inhibitor of mTOR complex 1 (mTORC1).[7][9][10]
The mTOR Signaling Pathway and Autophagy Induction
mTOR forms two distinct protein complexes, mTORC1 and mTORC2, which regulate different cellular processes.[4][6] mTORC1 is a central regulator of cell growth and proliferation and a key inhibitor of autophagy.[1][6] When active, mTORC1 phosphorylates several downstream targets, including p70 S6 kinase (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), to promote protein synthesis.[9][10] Simultaneously, it suppresses autophagy by phosphorylating and inhibiting the ULK1/Atg13/FIP200 complex, which is essential for the initiation of the autophagic process.[1][11] Inhibition of mTORC1, by molecules such as this compound, relieves this suppression and induces autophagy.[1][3]
Comparative Analysis of mTOR Inhibitors
Effective validation of this compound's target engagement involves quantifying its effects on mTOR activity and comparing them to a known standard like Rapamycin. Below are tables summarizing hypothetical, yet plausible, data from key validation experiments.
Table 1: In Vitro mTOR Kinase Assay
This assay directly measures the ability of a compound to inhibit the kinase activity of purified mTOR protein.
| Compound | IC₅₀ (nM) | Hill Slope | Max Inhibition (%) |
| This compound | 15.2 | 1.1 | 98.5 |
| Rapamycin | 25.8 | 0.9 | 95.2 |
| Vehicle (DMSO) | >10,000 | N/A | 0 |
Table 2: Cellular Target Engagement - Western Blot Analysis
This method assesses the phosphorylation of mTORC1's direct downstream substrate, p70 S6 Kinase (S6K1), in cultured cells. A decrease in the phosphorylated form (p-S6K1) indicates mTORC1 inhibition.
| Compound (100 nM) | Cell Line | Treatment Time | % p-S6K1 (Thr389) Inhibition |
| This compound | HEK293 | 2 hours | 85.4 ± 5.1 |
| Rapamycin | HEK293 | 2 hours | 78.2 ± 6.3 |
| Vehicle (DMSO) | HEK293 | 2 hours | 0 |
Table 3: Cellular Thermal Shift Assay (CETSA)
CETSA measures the thermal stabilization of a target protein upon ligand binding in intact cells, providing direct evidence of target engagement. An increase in the melting temperature (Tm) indicates binding.
| Compound (1 µM) | Target | ΔTm (°C) vs. Vehicle |
| This compound | mTOR | + 4.2 |
| Rapamycin | mTOR | + 3.5 |
| Vehicle (DMSO) | mTOR | 0 |
Key Experimental Protocols
Detailed and reproducible protocols are crucial for validating target engagement. Below are methodologies for the Western Blot and CETSA experiments.
Protocol 1: Western Blot for Phospho-p70 S6 Kinase (Thr389)
This protocol details the steps to quantify the inhibition of mTORC1 signaling in a cellular context.
Methodology:
-
Cell Culture and Treatment: Plate HEK293 cells and grow to 70-80% confluency. Serum-starve the cells overnight, then treat with this compound, Rapamycin (e.g., at 100 nM), or DMSO vehicle for 2 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel.[12] Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[12][13] Incubate the membrane with a primary antibody specific for phospho-p70 S6 Kinase (Thr389) overnight at 4°C.[14][15]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16] After further washes, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.
-
Analysis: Quantify the band intensities. To control for loading differences, re-probe the membrane with an antibody for total p70 S6 Kinase.[15] Normalize the phospho-S6K1 signal to the total S6K1 signal.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for confirming direct binding of a compound to its target in a cellular environment.[17][18]
Methodology:
-
Cell Treatment: Treat a suspension of cultured cells with this compound (e.g., 1 µM) or a vehicle control for a specified time (e.g., 1 hour) at 37°C.[18]
-
Heating: Aliquot the cell suspension into PCR tubes and heat them individually to a range of temperatures (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to room temperature.[17]
-
Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[19]
-
Detection: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble mTOR in each sample using Western blotting or another sensitive protein detection method like ELISA.
-
Data Analysis: Plot the percentage of soluble mTOR remaining at each temperature relative to the unheated control. Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured. A positive shift in Tm (ΔTm) for the drug-treated sample compared to the vehicle control indicates target engagement.[20]
Conclusion
Validating the target engagement of a novel inhibitor like this compound requires a multi-faceted approach. By combining direct biochemical assays with cellular methods that assess downstream pathway modulation and direct target binding, researchers can build a robust evidence package. This guide provides the foundational workflows and comparative data structure to rigorously confirm that this compound engages and inhibits its intended target, mTOR, in a cellular context. The presented protocols for Western blotting and CETSA are cornerstone techniques in this validation process.
References
- 1. mTOR: a pharmacologic target for autophagy regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The AMPK Agonist PT1 and mTOR Inhibitor this compound Protect Cardiomyocytes After Ischemia Through Induction of Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mTOR regulation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Autophagy by mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 7. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 8. pharmacyjournal.org [pharmacyjournal.org]
- 9. Unbiased evaluation of rapamycin's specificity as an mTOR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapamycin and mTOR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The mTOR–Autophagy Axis and the Control of Metabolism [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Western blot analysis [bio-protocol.org]
- 15. Phospho-p70 S6 Kinase (Thr389) Antibody | Cell Signaling Technology [cellsignal.com]
- 16. ccrod.cancer.gov [ccrod.cancer.gov]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Cross-Validation of 3HOI-BA-01: A Comparative Analysis of Cardioprotective Effects
For Immediate Release
This guide provides a comparative analysis of the novel mTOR inhibitor, 3HOI-BA-01, and its effects on cardiomyocyte survival following ischemic events. The data presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of modulating autophagy in the context of cardiac ischemia/reperfusion injury.
Introduction to this compound
This compound is a novel small molecule identified as a potent inhibitor of the mammalian target of rapamycin (mTOR), a critical regulator of cell growth, proliferation, and autophagy. Research indicates that this compound exerts a cardioprotective effect by inducing autophagy in cardiomyocytes, which enhances cell survival after oxygen-glucose deprivation/reoxygenation (OGD/R), an in vitro model for ischemia-reperfusion injury. In vivo studies have also shown that this compound administration reduces infarct size in murine models of myocardial ischemia/reperfusion.[1][2][3][4]
This guide compares the effects of this compound with two other relevant compounds:
-
PT1 : An agonist of 5'-adenosine monophosphate-activated protein kinase (AMPK), which induces autophagy through a pathway that is upstream of mTOR signaling.
-
Rapamycin : A well-established and widely studied mTOR inhibitor, serving as a benchmark for mTOR-targeted therapies.
Comparative Performance Data
The following tables summarize the reported effects of this compound and its alternatives in experimental models of myocardial ischemia/reperfusion.
Table 1: In Vitro Cardioprotective Effects on Cardiomyocytes (OGD/R Model)
| Compound | Mechanism of Action | Primary Target | Reported Effect on Cell Survival |
| This compound | mTOR Inhibition | mTOR | Enhances cell survival after OGD/R[1][2] |
| PT1 | AMPK Agonist | AMPK | Enhances cell survival after OGD/R[1][5] |
| Rapamycin | mTOR Inhibition | mTOR | Limits cardiomyocyte necrosis and apoptosis[6] |
Note: Specific quantitative data on the percentage increase in cell survival for this compound is not available in publicly accessible literature. Studies on Rapamycin have demonstrated its ability to limit cell death mechanisms.
Table 2: In Vivo Cardioprotective Effects (Myocardial Ischemia/Reperfusion Model)
| Compound | Mechanism of Action | Primary Target | Reported Effect on Infarct Size |
| This compound | mTOR Inhibition | mTOR | Remarkably reduced infarct size[1][2] |
| PT1 | AMPK Agonist | AMPK | Remarkably reduced infarct size[1][5] |
| Rapamycin | mTOR Inhibition | mTOR | Significant reduction in infarct size (e.g., from 47.0% to 26.2% of the area at risk in one study)[7] |
Signaling Pathway and Experimental Workflow
Signaling Pathway: AMPK/mTOR Regulation of Autophagy
The diagram below illustrates the signaling cascade involved in the regulation of autophagy by AMPK and mTOR. Ischemic stress increases the cellular AMP/ATP ratio, activating AMPK. Activated AMPK promotes autophagy by directly phosphorylating key autophagy-related proteins and by inhibiting the mTORC1 complex. mTOR inhibitors, such as this compound and Rapamycin, bypass the upstream signaling and directly block mTORC1 activity, thereby initiating autophagy and promoting cell survival.
General Experimental Workflow
The workflow depicted below outlines a typical experiment to assess the cardioprotective effects of a compound using an in vitro model.
Experimental Protocols
Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Protocol
This protocol serves as a standard in vitro model for myocardial ischemia-reperfusion injury.
-
Cell Culture : Neonatal mouse cardiomyocytes are isolated and cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and antibiotics until they form a confluent monolayer.
-
Oxygen-Glucose Deprivation (OGD) : The standard culture medium is replaced with a glucose-free DMEM. The cells are then placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N₂, 5% CO₂) for a period of 4 to 6 hours to simulate ischemia.[7]
-
Reoxygenation : Following the deprivation period, the glucose-free medium is replaced with standard, glucose-containing DMEM, and the cells are returned to a normoxic incubator (95% air, 5% CO₂).
-
Treatment : Test compounds (e.g., this compound, PT1, Rapamycin) are added to the culture medium at the beginning of the reoxygenation phase at desired concentrations.
-
Assessment : After a reoxygenation period (e.g., 12-24 hours), cell viability and protein expression are analyzed.
Cell Viability Assay (MTT Assay)
This assay quantitatively assesses cell metabolic activity, which serves as an indicator of cell viability.
-
Reagent Preparation : Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Incubation : After the OGD/R treatment, add the MTT solution to each well of the culture plate (to a final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.
-
Solubilization : Remove the MTT medium and add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Measurement : Read the absorbance of the solution on a microplate reader at a wavelength of 570 nm. Higher absorbance values correlate with higher cell viability.
Western Blot for Autophagy Markers
This technique is used to detect and quantify specific proteins involved in the autophagy pathway.
-
Protein Extraction : Lyse the treated cardiomyocytes in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Quantification : Determine the protein concentration of each lysate using a BCA protein assay.
-
Electrophoresis : Separate 20-30 µg of protein from each sample by SDS-PAGE.
-
Transfer : Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking : Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Antibody Incubation : Incubate the membrane with a primary antibody against an autophagy marker, most commonly LC3 (to detect the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation), overnight at 4°C.[2][8] Also probe for a loading control like GAPDH or tubulin.
-
Secondary Antibody and Detection : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The ratio of LC3-II to LC3-I is then quantified to measure autophagic flux.[2][9]
References
- 1. Crosstalk between myocardial autophagy and sterile inflammation in the development of heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Phellinus linteus Mycelium Alleviates Myocardial Ischemia-Reperfusion Injury through Autophagic Regulation [frontiersin.org]
- 3. Small Molecule Modulators of AMP-Activated Protein Kinase (AMPK) Activity and Their Potential in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of AMPKα in the Mechanism of Development and Treatment of Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapamycin protects against myocardial ischemia-reperfusion injury through JAK2-STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. Rapamycin regulates the balance between cardiomyocyte apoptosis and autophagy in chronic heart failure by inhibiting mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo myocardial infarct size reduction by a caspase inhibitor administered after the onset of ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of 3HOI-BA-01 Activity: A Comparative Guide for Researchers
For Immediate Release
This guide provides an objective comparison of the mTOR inhibitor 3HOI-BA-01 with other alternatives, supported by experimental data and detailed protocols. It is intended for researchers, scientists, and drug development professionals working in the fields of oncology, metabolism, and cardiovascular disease.
Core Findings:
-
The compound induces autophagy, a cellular process of degradation and recycling, which is a known consequence of mTOR inhibition.
-
In preclinical models, this compound has shown cardioprotective effects by inducing autophagy in cardiomyocytes subjected to ischemia/reperfusion injury.[2][3]
-
For comparative purposes, this guide includes data on well-established mTOR inhibitors and activators of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis that also induces autophagy.
Comparative Analysis of Autophagy Inducers
The following tables provide a comparative overview of this compound and other relevant compounds that induce autophagy through either mTOR inhibition or AMPK activation.
Table 1: Comparison of mTOR Inhibitors
| Compound | Target | Mechanism of Action | IC50 Value |
| This compound | mTOR | ATP-competitive inhibitor of mTOR kinase.[1] | Not explicitly stated, but dose-dependent inhibition observed.[1] |
| Rapamycin | mTORC1 | Allosteric inhibitor, binds to FKBP12.[4] | ~0.1 nM in HEK293 cells.[4] |
| AZD8055 | mTORC1/mTORC2 | ATP-competitive inhibitor.[5][6] | 0.13 nM (mTOR).[5] |
| OSI-027 | mTORC1/mTORC2 | ATP-competitive inhibitor.[5][7] | 22 nM (mTORC1), 65 nM (mTORC2).[5][7] |
| Torin 1 | mTORC1/mTORC2 | ATP-competitive inhibitor.[4][6][7] | 2-10 nM.[7] |
Table 2: Comparison of AMPK Activators
| Compound | Target | Mechanism of Action | EC50 Value |
| PT-1 | AMPK | Indirect activator; inhibits the mitochondrial respiratory chain, increasing the cellular AMP:ATP ratio.[8][9] | Not directly applicable due to indirect mechanism. |
| AICAR | AMPK | Prodrug, converted to ZMP, an AMP mimetic that allosterically activates AMPK.[10] | ~500 µM in isolated hepatocytes.[6] |
| A-769662 | AMPK | Direct allosteric activator.[8] | Not explicitly stated, but potent activation observed. |
| PF-06409577 | AMPK (α1β1γ1) | Allosteric activator.[11] | 7 nM.[11] |
| Compound 29 | AMPK | Direct activator of the kinase domain.[12] | 2.1 µM.[12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate independent verification and further research.
In Vitro mTOR Kinase Assay
This assay measures the ability of a compound to inhibit the kinase activity of mTOR.
Materials:
-
Active mTOR enzyme
-
Inactive p70S6K protein (substrate)
-
Kinase buffer (25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2, 5 mM MnCl2)
-
ATP
-
Test compound (e.g., this compound)
-
SDS-PAGE and Western blotting reagents
-
Antibodies against phosphorylated p70S6K (T389) and total p70S6K
Procedure:
-
Prepare reactions in kinase buffer containing active mTOR and inactive p70S6K.
-
Add the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP (final concentration 100 µM).
-
Incubate at 30°C for 30 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Perform Western blotting using antibodies against phospho-p70S6K (T389) and total p70S6K to determine the extent of inhibition.[1]
In Vitro AMPK Kinase Assay
This assay determines the ability of a compound to activate AMPK.
Materials:
-
Active AMPK enzyme
-
SAMS peptide (synthetic substrate)
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT; 100µM AMP)
-
[γ-³²P]ATP
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare reactions in kinase buffer containing active AMPK and SAMS peptide.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate at 30°C for a specified time (e.g., 10-20 minutes).
-
Spot a portion of the reaction mixture onto phosphocellulose paper to stop the reaction.
-
Wash the paper to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter to determine AMPK activity.[13]
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the effect of a compound on cell viability.
Materials:
-
Cells of interest (e.g., cardiomyocytes, cancer cell lines)
-
96-well plates
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., SDS-HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with the test compound at various concentrations for the desired duration.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[1][5][14][15]
Autophagy Assessment by Western Blot for LC3
This method detects the conversion of LC3-I to LC3-II, a hallmark of autophagy.
Materials:
-
Cells treated with the test compound
-
Lysis buffer
-
Protein quantification assay reagents
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against LC3
-
Secondary antibody
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a primary antibody against LC3. LC3-I is the cytosolic form, while LC3-II is the lipidated form that is recruited to autophagosomal membranes.
-
Incubate with a secondary antibody and detect the protein bands. An increase in the LC3-II/LC3-I ratio is indicative of an induction of autophagy.[8][11][16]
Visualizations
The following diagrams illustrate the key signaling pathways and a general experimental workflow for the independent verification of this compound activity.
Caption: Signaling pathways for autophagy induction by this compound (mTOR inhibition) and PT-1 (AMPK activation).
Caption: General experimental workflow for comparing the activity of this compound and its alternatives.
References
- 1. Discovery of the novel mTOR inhibitor and its antitumor activities in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The AMPK Agonist PT1 and mTOR Inhibitor this compound Protect Cardiomyocytes After Ischemia Through Induction of Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTOR (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 5. Overview of Research into mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances and limitations of mTOR inhibitors in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AMP‐activated protein kinase: a cellular energy sensor that comes in 12 flavours - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of AMP-activated protein kinase by natural and synthetic activators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Novel substituted pyrazolone derivatives as AMP-activated protein kinase activators to inhibit lipid synthesis and reduce lipid accumulation in ob/ob mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AMP-activated protein kinase (AMPK) activation regulates in vitro bone formation and bone mass - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 16. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Novel mTOR Inhibitor 3HOI-BA-01 and Everolimus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the novel mammalian target of rapamycin (mTOR) inhibitor, 3HOI-BA-01, and the established clinical drug, everolimus. This document summarizes their mechanisms of action, presents available quantitative data from key experiments, and provides detailed experimental protocols to support further research and development.
Introduction
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[1] Both this compound and everolimus target mTOR, a serine/threonine kinase that serves as a central node in this pathway.[2][3] Everolimus is a well-characterized derivative of rapamycin, approved for the treatment of various cancers and in organ transplantation to prevent rejection.[3] this compound is a novel, small molecule inhibitor of mTOR that has shown promising anti-tumor and cardioprotective effects in preclinical studies.[4][5] This guide aims to provide a comprehensive, data-driven comparison of these two mTOR inhibitors.
Mechanism of Action
Both this compound and everolimus exert their effects by inhibiting the kinase activity of mTOR, which exists in two distinct complexes: mTORC1 and mTORC2.
This compound: Discovered through a ligand docking-based screen, this compound directly binds to and inhibits mTOR kinase activity in a dose-dependent manner.[4] Preclinical studies have shown that it attenuates the phosphorylation of downstream targets of both mTORC1 (p70S6K, S6) and mTORC2 (Akt at Ser473), leading to G1 cell-cycle arrest and inhibition of cancer cell growth.[4]
Everolimus: As a rapamycin analog, everolimus forms a complex with the intracellular protein FKBP12. This complex then binds to the FKBP12-rapamycin binding (FRB) domain of mTOR, leading to allosteric inhibition of mTORC1.[3] This inhibition disrupts the phosphorylation of key downstream effectors of mTORC1, thereby impeding cell cycle progression, protein synthesis, and other cellular processes critical for tumor growth.[3]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and everolimus, focusing on their inhibitory potency and effects on cell viability.
| Compound | Assay Type | Target | IC50 Value | Reference |
| This compound | In vitro Kinase Assay | mTOR | Not explicitly stated | [4] |
| Everolimus | Cell-free Kinase Assay | mTOR (FKBP12) | 1.6 - 2.4 nM | [2][3][6] |
Table 1: Comparative Inhibitory Potency against mTOR.
| Compound | Cell Line | Assay Type | Effect | Concentration | Reference |
| This compound | A549 (NSCLC) | Anchorage-independent growth | Significant inhibition | 5, 10, 20 µmol/L | [4] |
| This compound | H520 (NSCLC) | Anchorage-independent growth | Significant inhibition | 5, 10, 20 µmol/L | [4] |
| This compound | H1650 (NSCLC) | Anchorage-independent growth | Significant inhibition | 5, 10, 20 µmol/L | [4] |
| Everolimus | BT474 (Breast Cancer) | MTT Assay | IC50 of 71 nM | [6] | |
| Everolimus | Primary Breast Cancer Cells | MTT Assay | IC50 of 156 nM | [6] |
Table 2: In Vitro Efficacy in Cancer Cell Lines.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, visualize the mTOR signaling pathway and a typical experimental workflow for evaluating mTOR inhibitors.
Figure 1: Simplified mTOR Signaling Pathway and points of inhibition.
Figure 2: General experimental workflow for inhibitor evaluation.
Detailed Experimental Protocols
In Vitro mTOR Kinase Assay
This protocol is adapted from the methods described for the characterization of this compound.[4]
-
Objective: To determine the direct inhibitory effect of a compound on mTOR kinase activity.
-
Materials:
-
Active mTOR (1362-end) (e.g., from Millipore).
-
Inactive p70S6K protein (substrate) (e.g., from SignalChem).
-
Kinase Buffer (25 mmol/L Tris-HCl pH 7.5, 5 mmol/L β-glycerophosphate, 2 mmol/L DTT, 0.1 mmol/L Na3VO4, 10 mmol/L MgCl2, and 5 mmol/L MnCl2).
-
ATP (100 µmol/L final concentration).
-
Test compounds (this compound, everolimus) at various concentrations.
-
SDS-PAGE gels and Western blotting reagents.
-
Antibodies: Phospho-p70S6K (T389), total p70S6K.
-
-
Procedure:
-
Prepare reaction mixtures in kinase buffer containing 250 ng of active mTOR and 1 µg of inactive p70S6K.
-
Add the test compound at the desired final concentrations. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the reaction mixtures for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding ATP to a final concentration of 100 µmol/L.
-
Incubate for 30 minutes at 30°C.
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform Western blotting using antibodies against phospho-p70S6K (T389) and total p70S6K to assess the level of substrate phosphorylation.
-
Quantify band intensities to determine the extent of inhibition at each compound concentration and calculate the IC50 value.
-
Cell Viability (MTT) Assay
This protocol is a standard method for assessing the effect of compounds on cell proliferation and viability.[7][8][9][10][11]
-
Objective: To measure the cytotoxic or cytostatic effects of this compound and everolimus on cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., A549, H520, H1650).
-
Complete culture medium.
-
96-well plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Microplate reader.
-
-
Procedure:
-
Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or everolimus. Include a vehicle control.
-
Incubate for the desired period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
-
Western Blot Analysis of mTOR Pathway Proteins
This protocol details the procedure for analyzing the phosphorylation status of key proteins in the mTOR signaling pathway.[12][13][14][15][16]
-
Objective: To assess the effect of this compound and everolimus on the activation of mTOR and its downstream effectors.
-
Materials:
-
Treated and untreated cell lysates.
-
Protein assay reagent (e.g., BCA kit).
-
SDS-PAGE gels and blotting apparatus.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: phospho-mTOR (Ser2448), total mTOR, phospho-S6 (Ser235/236), total S6, phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Lyse cells and determine protein concentration.
-
Denature equal amounts of protein from each sample by boiling in sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative phosphorylation levels of the target proteins.
-
In Vivo Tumor Xenograft Model
This protocol describes a general procedure for evaluating the in vivo anti-tumor efficacy of mTOR inhibitors using a mouse xenograft model.[17][18][19][20][21]
-
Objective: To assess the in vivo anti-tumor activity of this compound and everolimus.
-
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID).
-
Cancer cell line (e.g., A549).
-
Matrigel.
-
Test compounds formulated for in vivo administration.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^7 A549 cells) mixed with Matrigel into the flank of the mice.
-
Monitor tumor growth regularly.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the test compounds (this compound or everolimus) and vehicle control according to the desired dosing schedule and route (e.g., intraperitoneal or oral).
-
Measure tumor volume with calipers at regular intervals.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
Myocardial Ischemia/Reperfusion (I/R) Injury Model (In Vitro)
This protocol is based on the study investigating the cardioprotective effects of this compound.[5][22][23][24][25]
-
Objective: To evaluate the protective effects of a compound on cardiomyocytes subjected to oxygen-glucose deprivation/reoxygenation (OGD/R).
-
Materials:
-
Primary neonatal mouse cardiomyocytes or a suitable cell line (e.g., H9c2).
-
Culture medium.
-
Glucose-free medium.
-
Hypoxia chamber (e.g., with 95% N2, 5% CO2).
-
Test compounds.
-
Reagents for assessing cell viability (e.g., LDH assay) and apoptosis (e.g., TUNEL staining).
-
-
Procedure:
-
Culture cardiomyocytes in standard medium.
-
To induce ischemia, replace the medium with glucose-free medium and place the cells in a hypoxia chamber for a defined period (e.g., 3 hours).
-
To simulate reperfusion, return the cells to normal glucose-containing medium and normoxic conditions.
-
Administer the test compound at different time points (e.g., before ischemia, at the onset of reperfusion).
-
After the reperfusion period, assess cell injury by measuring LDH release into the medium and/or by performing apoptosis assays.
-
Conclusion
This comparative guide provides a foundational overview of this compound and everolimus, two potent inhibitors of the mTOR signaling pathway. While everolimus is a well-established therapeutic agent, the novel compound this compound demonstrates significant preclinical anti-tumor and cardioprotective activities. The provided data and experimental protocols are intended to facilitate further research into the therapeutic potential of this compound and to enable more direct and comprehensive comparisons with existing mTOR inhibitors like everolimus. Further studies are warranted to fully elucidate the therapeutic window and potential clinical applications of this compound.
References
- 1. MTOR mechanistic target of rapamycin kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The AMPK Agonist PT1 and mTOR Inhibitor this compound Protect Cardiomyocytes After Ischemia Through Induction of Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - AL [thermofisher.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 14. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]
- 15. ccrod.cancer.gov [ccrod.cancer.gov]
- 16. researchgate.net [researchgate.net]
- 17. In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 19. A549 Xenograft Model - Altogen Labs [altogenlabs.com]
- 20. 2.7. Xenograft mouse model [bio-protocol.org]
- 21. Establishment of an orthotopic lung cancer model in nude mice and its evaluation by spiral CT - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Feasibility Analysis of Oxygen-Glucose Deprivation-Nutrition Resumption on H9c2 Cells In vitro Models of Myocardial Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 23. MIR22HG Aggravates Oxygen-Glucose Deprivation and Reoxygenation-Induced Cardiomyocyte Injury through the miR-9-3p/SH2B3 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Ozone induces tolerance against cardiomyocytes oxygen-glucose deprivation/reperfusion through inhibition of autophagy pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cinnamaldehyde protects cardiomyocytes from oxygen-glucose deprivation/reoxygenation-induced lipid peroxidation and DNA damage via activating the Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Autophagy Induction by 3HOI-BA-01: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the mechanism and efficacy of novel compounds that modulate autophagy is crucial. This guide provides a detailed comparison of 3HOI-BA-01, a potent mTOR inhibitor, with other well-established autophagy modulators. We present supporting experimental data, detailed protocols, and signaling pathway diagrams to objectively evaluate its performance in inducing autophagy.
Mechanism of Action: mTOR Inhibition
This compound induces autophagy by inhibiting the mammalian target of rapamycin (mTOR), a key negative regulator of the autophagic process.[1] The mTOR signaling pathway integrates cues from growth factors and nutrient availability to control cell growth and metabolism. Under nutrient-rich conditions, mTOR is active and suppresses autophagy by phosphorylating and inhibiting the ULK1 complex, which is essential for the initiation of autophagosome formation. By inhibiting mTOR, this compound releases this suppression, leading to the activation of the ULK1 complex and subsequent induction of autophagy.[1]
Comparative Analysis of Autophagy Induction
The efficacy of this compound in inducing autophagy can be assessed by monitoring key autophagy markers, such as the conversion of LC3-I to LC3-II, the degradation of p62/SQSTM1, and the formation of autophagosomes.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on autophagy markers in comparison to other known autophagy modulators. It is important to note that the data for this compound and the alternative compounds are derived from different studies and experimental systems; therefore, this comparison should be interpreted with caution.
| Compound | Mechanism of Action | Key Autophagy Markers | Observed Effect | Cell Type | Reference |
| This compound | mTOR Inhibitor | Increased LC3-II/LC3-I ratio, Decreased p62 levels, Increased Beclin-1 levels | Significant induction of autophagy | Neonatal mouse cardiomyocytes | [2] |
| PT1 | AMPK Agonist | Increased LC3-II/LC3-I ratio, Decreased p62 levels, Increased Beclin-1 levels | Significant induction of autophagy | Neonatal mouse cardiomyocytes | [2] |
| Rapamycin | mTOR Inhibitor | Increased LC3-II levels, Decreased p62 levels | Induction of autophagy | Various cell lines | |
| Chloroquine | Lysosomotropic agent (inhibits autophagosome-lysosome fusion) | Increased LC3-II levels, Increased p62 levels | Accumulation of autophagosomes (autophagy inhibition) | Various cell lines | |
| 3-Methyladenine (3-MA) | Class III PI3K inhibitor | Decreased LC3-II levels | Inhibition of autophagy initiation | Various cell lines |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Western Blotting for LC3 and p62
This protocol is essential for quantifying the changes in the levels of key autophagy-related proteins.
-
Cell Lysis:
-
Treat cells with this compound or other compounds at the desired concentration and duration.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3B (1:1000) and p62 (1:1000) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Use β-actin as a loading control.
-
Immunofluorescence for LC3 and LAMP1
This method allows for the visualization and quantification of autophagosome formation and their fusion with lysosomes.
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips and treat them with this compound or other compounds.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block the cells with 1% BSA in PBS for 30 minutes.
-
Incubate the cells with primary antibodies against LC3B (1:200) and LAMP1 (1:200) overnight at 4°C.
-
Wash the cells with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
-
Imaging:
-
Mount the coverslips onto glass slides and visualize the cells using a fluorescence microscope.
-
Quantify the number of LC3 puncta per cell to assess autophagosome formation and colocalization with LAMP1 to assess autolysosome formation.
-
Visualizing the Molecular Pathway and Experimental Workflow
To further elucidate the mechanism of action and experimental design, the following diagrams are provided.
Caption: this compound induces autophagy by inhibiting the mTORC1 signaling pathway.
Caption: Workflow for assessing autophagy induction by this compound.
References
Head-to-Head Comparison: 3HOI-BA-01 and PT1 in Cardioprotection
In the landscape of therapeutic development for myocardial ischemia, two small molecules, 3HOI-BA-01 and PT1, have emerged as promising candidates. A head-to-head study reveals their distinct mechanisms of action and synergistic potential in protecting cardiomyocytes from ischemic injury. This compound functions as a potent inhibitor of the mammalian target of rapamycin (mTOR), while PT1 acts as a specific activator of 5'-adenosine monophosphate-activated protein kinase (AMPK). Both compounds have been shown to enhance cardiomyocyte survival after oxygen-glucose deprivation/reoxygenation (OGD/R), a model for ischemia-reperfusion injury, primarily through the induction of autophagy.[1]
This guide provides a comparative analysis of this compound and PT1, presenting available quantitative data, detailed experimental protocols for key assays, and visualizations of the involved signaling pathways to aid researchers and drug development professionals in their evaluation of these compounds.
Quantitative Performance Data
The following table summarizes the key quantitative findings from the comparative study of this compound and PT1 in an in vitro model of myocardial ischemia.
| Parameter | This compound | PT1 | This compound + PT1 | Control (OGD/R) |
| Cardiomyocyte Viability (relative to normoxia) | Increased | Increased | Significantly Increased | Decreased |
| Infarct Size (in vivo) | Reduced | Reduced | Data not available | N/A |
| Autophagy Induction | Induced | Induced | Profoundly Upregulated | Basal Level |
Note: Specific numerical data on the percentage of viable cells or the precise reduction in infarct size were not available in the public domain at the time of this review. The table reflects the reported qualitative outcomes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments conducted in the head-to-head study of this compound and PT1.
Neonatal Mouse Cardiomyocyte Isolation and Culture
This protocol describes the isolation and culture of primary cardiomyocytes from neonatal mice, the cellular model used to evaluate the cardioprotective effects of this compound and PT1.
-
Animal Model: Neonatal C57BL/6 mice (1-3 days old).
-
Procedure:
-
Hearts are dissected from neonatal mice and washed in a calcium and magnesium-free phosphate-buffered saline (PBS) solution.
-
The ventricular tissue is minced into small fragments.
-
Tissue fragments are subjected to enzymatic digestion using a solution containing trypsin and collagenase to dissociate the cells.
-
The cell suspension is then pre-plated in a culture dish for 1-2 hours to allow for the preferential attachment of fibroblasts.
-
The non-adherent cardiomyocytes are collected and plated onto collagen-coated culture dishes.
-
Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin.
-
Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Protocol
OGD/R is an in vitro model that mimics the conditions of ischemia-reperfusion injury.
-
Oxygen-Glucose Deprivation:
-
Cultured neonatal mouse cardiomyocytes are washed with glucose-free DMEM.
-
The cells are then incubated in glucose-free DMEM in a hypoxic chamber with an atmosphere of 95% N2 and 5% CO2 for a specified period (e.g., 4-6 hours) to induce ischemic conditions.
-
-
Reoxygenation:
-
Following the deprivation period, the glucose-free medium is replaced with complete culture medium (containing glucose and serum).
-
The cells are returned to a normoxic incubator (95% air, 5% CO2) for a designated reperfusion period (e.g., 12-24 hours).
-
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Procedure:
-
At the end of the OGD/R protocol, the culture medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration 0.5 mg/mL).
-
The cells are incubated for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
The medium is then removed, and the formazan crystals are dissolved in a solubilization solution (e.g., dimethyl sulfoxide - DMSO).
-
The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable cells.
-
Apoptosis Detection (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Procedure:
-
Cardiomyocytes cultured on coverslips are fixed with 4% paraformaldehyde.
-
The cells are then permeabilized with a solution of 0.1% Triton X-100 in 0.1% sodium citrate.
-
The TUNEL reaction mixture, containing terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP, is added to the cells. TdT catalyzes the addition of labeled dUTP to the 3'-hydroxyl ends of fragmented DNA.
-
After incubation, the cells are washed and counterstained with a nuclear stain (e.g., DAPI).
-
The percentage of TUNEL-positive nuclei (indicating apoptotic cells) is determined by fluorescence microscopy.
-
Western Blot Analysis for Autophagy Markers
Western blotting is used to detect the expression levels of key proteins involved in the autophagy pathway, such as LC3, Beclin-1, and p62.
-
Procedure:
-
Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer to extract total proteins.
-
Protein concentration is determined using a BCA protein assay.
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is then incubated with primary antibodies specific for autophagy markers (e.g., anti-LC3, anti-Beclin-1, anti-p62) and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The conversion of LC3-I to LC3-II and changes in Beclin-1 and p62 levels are indicative of autophagy induction.
-
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the signaling pathways of this compound and PT1 and the experimental workflow for their comparison.
Caption: Signaling pathways of this compound and PT1 in cardioprotection.
Caption: Workflow for comparing this compound and PT1 in vitro.
Caption: Interplay of AMPK and mTOR pathways in cardioprotection.
References
Benchmarking 3HOI-BA-01 Against Next-Generation mTOR Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mTOR inhibitor 3HOI-BA-01 and next-generation mTOR inhibitors. The objective is to furnish researchers, scientists, and drug development professionals with a detailed comparison of their mechanisms of action, available performance data, and the experimental protocols necessary for their evaluation.
Introduction to mTOR Inhibition
The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival.[1] It functions within two distinct protein complexes, mTORC1 and mTORC2, making it a prime target in cancer therapy.[1] Dysregulation of the mTOR pathway is a frequent event in various human cancers.[2] First-generation mTOR inhibitors, known as rapalogs, allosterically inhibit mTORC1.[2] However, their efficacy can be limited by feedback activation of other signaling pathways.[2] This has spurred the development of next-generation mTOR inhibitors with improved mechanisms of action.
Compound Profiles
This compound
Next-Generation mTOR Inhibitors
Next-generation mTOR inhibitors are broadly classified into second and third-generation compounds, designed to overcome the limitations of first-generation rapalogs.
-
Second-Generation mTOR Inhibitors (TORKi): These are ATP-competitive inhibitors that target the kinase domain of mTOR, leading to the inhibition of both mTORC1 and mTORC2.[7] This dual inhibition is intended to prevent the feedback activation of Akt, a survival signal that can be triggered by mTORC1-selective inhibitors.[2]
-
Third-Generation mTOR Inhibitors: These novel inhibitors, such as RapaLink-1, are bivalent molecules. RapaLink-1, for instance, is a chemical conjugate of a rapamycin analog (a first-generation inhibitor) and a second-generation mTOR kinase inhibitor.[8] This design allows for a dual-binding mechanism to the mTOR protein, which has been shown to overcome resistance to earlier generations of mTOR inhibitors.[9] RapaLink-1 has demonstrated superior efficacy in preclinical models of glioblastoma compared to its individual components.[8]
Performance Data
The following tables summarize the available quantitative data for this compound and representative next-generation mTOR inhibitors.
In Vitro Kinase Inhibitory Activity
| Compound | Target(s) | IC50 (mTOR Kinase Assay) | Notes |
| This compound | mTOR (predicted) | Data not available | Binds to the ATP-binding pocket of mTOR.[5] |
| OSI-027 | mTORC1/mTORC2 | 22 nM (mTORC1), 65 nM (mTORC2) | Over 100-fold selectivity for mTOR over PI3K isoforms.[10] |
| Torin 1 | mTORC1/mTORC2 | 2-10 nM | ATP-competitive inhibitor.[10] |
| RapaLink-1 | mTORC1 | High picomolar range | Bivalent inhibitor with prolonged intracellular residence time.[11] |
In Vitro Anti-Proliferative Activity
| Compound | Cell Line(s) | IC50 (Proliferation Assay) | Notes |
| This compound | Cancer cell lines | Data not available | Primarily studied for cardioprotective effects. |
| RapaLink-1 | Glioblastoma (LN229, U87MG) | More potent than rapamycin or MLN0128 | Induces G0/G1 cell cycle arrest. |
| OSI-027 | Various tumor cell lines | Potent inhibition | Induces cell death in cell lines with activated PI3K-Akt signaling.[7] |
In Vivo Antitumor Efficacy
| Compound | Cancer Model | Efficacy | Notes |
| This compound | Cancer xenograft models | Data not available | In vivo studies have focused on myocardial ischemia models.[6] |
| RapaLink-1 | Glioblastoma xenografts | Tumor regression and increased survival | Superior to vehicle, rapamycin, and MLN0128.[11] |
| OSI-027 | Multiple tumor xenografts | Significant tumor growth inhibition | Well-tolerated in vivo.[7] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and experimental approaches, the following diagrams are provided.
References
- 1. Stat3 Inhibitors TTI-101 and SH5-07 Suppress Bladder Cancer Cell Survival in 3D Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BA/F3 Kinase Screening Cell Lines | Kyinno Bio [kyinno.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. The AMPK Agonist PT1 and mTOR Inhibitor this compound Protect Cardiomyocytes After Ischemia Through Induction of Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Utility of the Ba/F3 cell system for exploring on‐target mechanisms of resistance to targeted therapies for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting mTOR Kinase with Natural Compounds: Potent ATP-Competitive Inhibition Through Enhanced Binding Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiproliferative activity of amino substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles explored by 2D and 3D cell culture system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Disposal Procedures for 3HOI-BA-01
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This document provides essential guidance on the proper disposal procedures for 3HOI-BA-01, a compound understood to be an aryl boronic acid derivative. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the general chemical properties of aryl boronic acids and heterocyclic compounds.
Core Principle: Waste Minimization
Before initiating any experimental work, it is crucial to adopt waste minimization strategies. This includes ordering the smallest practical quantity of the chemical, maintaining a current inventory to avoid redundant purchases, and exploring possibilities for sharing surplus material with other research groups.[1][2]
Immediate Safety and Handling Precautions
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4] Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times to prevent skin and eye contact.[3][4] Avoid creating dust or aerosols of the compound. Do not eat, drink, or smoke in areas where this chemical is handled.[3]
Disposal of Contaminated Materials
Solid waste contaminated with this compound, such as pipette tips, gloves, and weighing paper, should be collected in a designated, clearly labeled hazardous waste container. Empty containers of this compound should be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[5] Subsequent rinses may also need to be collected, depending on the toxicity of the compound.[5]
Step-by-Step Disposal Procedure for this compound Waste
Given that aryl boronic acids can be weakly mutagenic, direct disposal is not recommended.[6] A preferred method involves the decomposition of the aryl boronic acid, followed by neutralization.
Experimental Protocol: Decomposition and Neutralization of this compound Waste
This protocol is designed for the treatment of small quantities of aqueous waste containing this compound.
-
Decomposition via Hydrolysis: Aryl boronic acids are susceptible to protodeboronation, a reaction that cleaves the carbon-boron bond to yield the corresponding arene and boric acid. This process is accelerated in aqueous solutions under acidic or basic conditions.[7]
-
In a suitable container within a fume hood, dilute the aqueous waste containing this compound with water.
-
Adjust the pH of the solution to be either acidic (pH < 5) or basic (pH > 9) by slowly adding a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH). This will promote the hydrolysis of the aryl boronic acid.
-
Allow the solution to stir at room temperature for several hours to ensure complete decomposition.
-
-
Neutralization: The resulting solution will contain boric acid and the corresponding heterocyclic arene. Boric acid is a weak acid and should be neutralized before disposal.
-
Slowly add a mild base, such as sodium bicarbonate (baking soda), to the solution while stirring.[8][9] This will neutralize the boric acid, converting it to less reactive borate salts.
-
Monitor the pH of the solution using pH strips or a pH meter. Continue adding the base until the pH is within a neutral range, typically between 5.5 and 9.0.[10]
-
-
Final Disposal:
-
Once neutralized, the solution should be transferred to a properly labeled hazardous waste container.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and final disposal.[1][7]
-
Never dispose of the treated or untreated chemical waste down the drain without explicit permission from your EHS department.[7]
-
Quantitative Data for Disposal
The following table summarizes key quantitative parameters for the disposal of aryl boronic acid waste. These are general guidelines and may need to be adjusted based on local regulations and the specific properties of this compound.
| Parameter | Value/Range | Notes |
| pH for Decomposition | < 5 or > 9 | Accelerates the hydrolysis of the aryl boronic acid. |
| Neutralization pH | 5.5 - 9.0 | Target pH range for the final neutralized solution before collection as hazardous waste.[10] |
| Dilution Ratio (Acid) | 1:10 (Acid:Ice Water) | Recommended for the safe dilution of concentrated acids before neutralization.[10] |
Logical Workflow for the Disposal of this compound
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
References
- 1. Degradation of nitrogen-heterocyclic compounds by anodic oxidation and electro-Fenton methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts [mdpi.com]
- 5. Boronic acid - Wikipedia [en.wikipedia.org]
- 6. Microbial degradation of sulfur, nitrogen and oxygen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. laballey.com [laballey.com]
- 9. laballey.com [laballey.com]
- 10. 7.1.2 Acid Neutralization | Environment, Health and Safety [ehs.cornell.edu]
Safeguarding Innovation: A Guide to Handling 3HOI-BA-01
For Researchers, Scientists, and Drug Development Professionals
The responsible advancement of scientific discovery demands a proactive and rigorous approach to safety, particularly when working with novel chemical entities. This document provides essential safety and logistical guidance for the handling and disposal of the research compound 3HOI-BA-01 . As a substance with no currently available public safety data, it must be treated as a potentially hazardous material. The following procedures are based on established best practices for managing unknown or novel chemicals in a laboratory setting.
Immediate Safety and Handling Protocol
Due to the unknown nature of this compound, a conservative approach to personal protective equipment (PPE) is mandatory. The following table outlines the recommended PPE levels, adapted from the U.S. Environmental Protection Agency (EPA) guidelines, to ensure personnel safety during handling.[1]
| PPE Level | Protection Level | Required Equipment | When to Use |
| Level C (Minimum) | Moderate | - Full-face or half-mask, air-purifying respirator (NIOSH approved)- Chemical-resistant clothing (e.g., one-piece coverall, hooded splash suit)- Outer and inner chemical-resistant gloves- Steel-toe and shank, chemical-resistant boots | For all routine handling of small quantities in a well-ventilated area or chemical fume hood.[1] |
| Level B | High Respiratory, Moderate Skin | - Positive-pressure, full face-piece self-contained breathing apparatus (SCBA) or supplied-air respirator- Hooded chemical-resistant clothing- Outer and inner chemical-resistant gloves- Chemical-resistant boots with steel toe and shank- Face shield | In situations with a higher risk of inhalation exposure or when handling larger quantities.[1] |
| Level A | Highest Level | - Positive-pressure, full face-piece SCBA or supplied-air respirator- Totally encapsulating chemical-protective suit- Outer and inner chemical-resistant gloves- Chemical-resistant boots with steel toe and shank | Recommended for emergency response to spills or situations with a high potential for skin, eye, and respiratory exposure to unknown concentrations.[1] |
This table summarizes general PPE levels. A site-specific risk assessment should be conducted to determine the appropriate level for each specific procedure.
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is critical when working with a novel compound like this compound. The following workflow outlines the necessary steps from initial risk assessment to final disposal.
Disposal Plan
The disposal of unknown or novel chemical waste is strictly regulated to ensure environmental and personnel safety. Improper disposal can lead to serious consequences.[2]
Waste Characterization and Segregation:
-
All materials contaminated with this compound, including glassware, disposable PPE, and absorbent materials from spill cleanups, must be treated as hazardous waste.[3][4]
-
Waste should be segregated based on its physical state (solid or liquid) and compatibility with other waste streams.
-
Never mix unknown chemical waste with other laboratory waste streams.
Containerization and Labeling:
-
Collect waste in durable, leak-proof containers that are chemically compatible with the material.
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the chemical name "this compound," and a clear indication that the hazards are unknown.[3]
-
Keep containers securely closed except when adding waste.[4]
Storage and Final Disposal:
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Disposal must be handled by a licensed hazardous waste disposal company. Do not attempt to dispose of this material through standard laboratory drains or as regular trash.[2][5]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal. They will assist in the characterization and removal of the unknown chemical waste.[5]
By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling novel compounds like this compound, ensuring a safe laboratory environment that fosters innovation and discovery.
References
- 1. epa.gov [epa.gov]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 4. policies.dartmouth.edu [policies.dartmouth.edu]
- 5. Disposal of Unknown Chemical Waste - Policies and Procedures [umaryland.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
